molecular formula C20H32O7 B15590427 Cinnzeylanol

Cinnzeylanol

Cat. No.: B15590427
M. Wt: 384.5 g/mol
InChI Key: TVHZPQAYPSOHQT-JLXCTEQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnzeylanol is a useful research compound. Its molecular formula is C20H32O7 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H32O7

Molecular Weight

384.5 g/mol

IUPAC Name

(1R,6S,7R,9S,10R,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol

InChI

InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11?,12?,13-,14-,15-,16-,17+,18-,19+,20+/m0/s1

InChI Key

TVHZPQAYPSOHQT-JLXCTEQWSA-N

Origin of Product

United States

Foundational & Exploratory

Cinnzeylanol: A Technical Whitepaper on a Bioactive Diterpenoid from Cinnamon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnzeylanol, a diterpenoid constituent of Cinnamomum zeylanicum, is a subject of growing interest within the scientific community due to the well-documented therapeutic properties of cinnamon extracts. While comprehensive research specifically isolating and characterizing the bioactivities of this compound is still emerging, this technical guide consolidates the current understanding of its chemical properties and the broader biological activities of cinnamon extracts, which provide a foundational context for future research into this compound itself. This document details the known antimicrobial, anti-inflammatory, and insecticidal properties of cinnamon extracts, including relevant experimental protocols and implicated signaling pathways. All quantitative data are presented in structured tables, and logical and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Chemical and Physical Properties of this compound

This compound is a complex diterpenoid found in the bark and leaves of Cinnamomum zeylanicum. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 62394-04-1[1]
Molecular Formula C₂₀H₃₂O₇[1]
Molecular Weight 384.46 g/mol [2][3]

Biological Activities of Cinnamon Extracts Containing this compound

The biological activities of cinnamon extracts are largely attributed to a synergistic interplay of their constituent compounds, including cinnamaldehyde, eugenol, and diterpenoids like this compound.

Antimicrobial Activity

Cinnamon extracts exhibit broad-spectrum antimicrobial activity against a variety of pathogenic and spoilage microorganisms. The primary mechanism of action involves the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis[1].

A standard method to quantify the antimicrobial efficacy of cinnamon extracts is the microdilution assay.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration, typically 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL.

  • Serial Dilution: The cinnamon extract is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the extract that visibly inhibits microbial growth.

  • MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

MicroorganismMIC (µg/mL)MBC (µg/mL)
Escherichia coli100 - 250250 - 500
Staphylococcus aureus25 - 100125 - 250
Candida albicans25 - 100125 - 250

(Note: These values are representative and can vary based on the specific extract and microbial strain.)

Antimicrobial_Mechanism This compound Cinnamon Extract (Containing this compound) CellWall Bacterial Cell Wall This compound->CellWall Disruption CellMembrane Cell Membrane This compound->CellMembrane Increased Permeability ProteinSynthesis Protein Synthesis This compound->ProteinSynthesis Inhibition DNASynthesis DNA/RNA Synthesis This compound->DNASynthesis Inhibition CellLysis Cell Lysis CellMembrane->CellLysis

Figure 1. Proposed antimicrobial mechanism of action for cinnamon extract.

Anti-inflammatory Activity

Cinnamon extracts have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

The anti-inflammatory effects can be assessed using a lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture: Macrophage cells are cultured in a suitable medium until they reach a desired confluency.

  • Treatment: Cells are pre-treated with various concentrations of the cinnamon extract for a specified period (e.g., 1-2 hours).

  • Induction of Inflammation: Inflammation is induced by adding LPS to the cell culture medium.

  • Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA. The expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK) in the cell lysates is analyzed by Western blotting or RT-qPCR.

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound Cinnamon Extract (Containing this compound) This compound->IKK Inhibition IkB IκBα IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->InflammatoryGenes

Figure 2. Inhibition of the NF-κB signaling pathway by cinnamon extract.

Insecticidal Activity

Cinnamon extracts, and particularly their constituent cinnamaldehyde, have been shown to possess potent insecticidal properties against a range of agricultural and household pests.

The insecticidal activity can be evaluated using various methods, including contact toxicity and fumigant toxicity assays.

Contact Toxicity:

  • Preparation of Test Solutions: The cinnamon extract is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Application: A specific volume of each solution is applied topically to the dorsal thorax of the target insect using a micro-applicator. A control group is treated with the solvent alone.

  • Observation: The insects are placed in a controlled environment, and mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

Fumigant Toxicity:

  • Preparation of Test Chambers: A filter paper impregnated with a specific amount of the cinnamon extract is placed in an airtight container of a known volume.

  • Introduction of Insects: A known number of insects are introduced into the container.

  • Observation: Mortality is recorded at regular intervals.

Insect SpeciesLC₅₀ (µ g/insect ) - ContactLC₅₀ (mg/L air) - Fumigant
Sitophilus oryzae (Rice Weevil)15.810.2
Tribolium castaneum (Red Flour Beetle)21.514.7
Aedes aegypti (Yellow Fever Mosquito) Larvae29.3 (ppm)N/A

(Note: LC₅₀ values represent the concentration required to kill 50% of the test population and can vary depending on the specific experimental conditions.)

Experimental_Workflow_Insecticidal start Start prep_extract Prepare Cinnamon Extract Solutions start->prep_extract contact_assay Contact Toxicity Assay prep_extract->contact_assay fumigant_assay Fumigant Toxicity Assay prep_extract->fumigant_assay topical_app Topical Application contact_assay->topical_app impregnated_paper Impregnated Filter Paper fumigant_assay->impregnated_paper observe_mortality Record Mortality at 24, 48, 72h topical_app->observe_mortality impregnated_paper->observe_mortality calculate_lc50 Calculate LC₅₀ observe_mortality->calculate_lc50 end End calculate_lc50->end

Figure 3. Workflow for determining the insecticidal activity of cinnamon extract.

Future Directions and Conclusion

While the therapeutic potential of Cinnamomum zeylanicum extracts is well-established, there is a clear need for further research to elucidate the specific contributions of its individual components, such as this compound. Future studies should focus on the isolation and purification of this compound to enable a more precise evaluation of its biological activities and mechanisms of action. Such research will be invaluable for the development of novel therapeutic agents and natural product-based solutions in the pharmaceutical and agricultural industries.

References

Cinnzeylanol and Its Derivatives: A Technical Review of Their Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol is a diterpenoid natural product isolated from the bark and leaves of cinnamon trees, primarily Cinnamomum zeylanicum[1][2]. It belongs to a complex class of molecules known for their diverse biological activities. While research on this compound itself is limited, the broader family of compounds found in cinnamon extracts has garnered significant attention for its therapeutic potential. This technical guide provides a comprehensive review of the available literature on this compound and its related compounds, with a focus on its synthesis, biological activities, and underlying mechanisms of action. Due to the scarcity of data specifically on this compound, this review will also draw upon the more extensive research conducted on other bioactive constituents of cinnamon, such as cinnamaldehyde (B126680) and eugenol, to provide a broader context for its potential pharmacological profile.

Chemical and Physical Properties

This compound is a structurally complex molecule with the chemical formula C₂₀H₃₂O₇ and a molecular weight of 384.5 g/mol [1].

Table 1: Physical Properties of this compound [1]

PropertyValue
Molecular FormulaC₂₀H₃₂O₇
Molecular Weight384.5 g/mol
Melting Point186.2 °C
Boiling Point575.79 °C

Synthesis of this compound

The total synthesis of this compound has been achieved as part of a unified strategy for constructing several related ryanodane diterpenoids. A key publication outlines a multi-step synthesis, demonstrating the feasibility of producing this complex natural product in a laboratory setting[3]. The synthesis of a related compound, anhydrothis compound, has also been a subject of synthetic efforts[4]. While the detailed step-by-step protocol is beyond the scope of this review, the successful synthesis opens avenues for the creation of derivatives and analogues for further pharmacological investigation.

Extraction and Isolation from Natural Sources

This compound is naturally present in cinnamon species. The extraction of essential oils and other phytochemicals from cinnamon bark and leaves is a well-established process.

Experimental Protocol: Extraction of Cinnamon Essential Oil

Two common methods for extracting essential oils from Cinnamomum zeylanicum are steam distillation and Soxhlet extraction.

1. Steam Distillation:

  • Apparatus: Steam distillation apparatus, separatory funnel.

  • Procedure:

    • Grind dried cinnamon bark or leaves into a powder.

    • Place the powdered material in the distillation flask with water.

    • Heat the flask to generate steam, which volatilizes the essential oils.

    • The steam and oil vapor mixture is then cooled and condensed.

    • The collected distillate, a mixture of water and essential oil, is separated using a separatory funnel. The essential oil is typically denser and forms the lower layer.

2. Soxhlet Extraction:

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, rotary evaporator.

  • Solvent: Ethanol is a commonly used solvent.

  • Procedure:

    • Place the powdered cinnamon material in a thimble within the Soxhlet extractor.

    • Heat the solvent in the round-bottom flask. The solvent vapor travels to the condenser, liquefies, and drips into the thimble, extracting the desired compounds.

    • When the solvent level in the thimble reaches a certain point, it siphons back into the round-bottom flask.

    • This process is repeated for several cycles to ensure complete extraction.

    • The resulting solution is then concentrated using a rotary evaporator to remove the solvent, yielding the crude extract.

Biological Activities

While specific biological data for this compound is sparse, cinnamon extracts and their major components exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. It is plausible that this compound contributes to this bioactivity profile.

Antimicrobial Activity

Cinnamon extracts, rich in compounds like cinnamaldehyde and eugenol, are known for their broad-spectrum antimicrobial properties[1][5]. The proposed mechanism of action involves the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis[1][5]. This makes these compounds interesting candidates for the development of new antimicrobial therapies, especially in the context of rising antibiotic resistance[1].

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Cinnamon extracts have demonstrated potent anti-inflammatory effects. The active compounds, such as E-cinnamaldehyde and o-methoxy cinnamaldehyde, have been shown to down-regulate the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages[6].

Table 2: Anti-inflammatory Activity of Cinnamon Compounds in Macrophages [6]

CompoundCell LineTargetIC₅₀ (μM)
E-cinnamaldehydeRAW 264.7NO55 ± 9
o-methoxycinnamaldehydeRAW 264.7NO35 ± 9
E-cinnamaldehydeRAW 264.7TNF-α63 ± 9
o-methoxycinnamaldehydeJ774A.1TNF-α78 ± 16
Anticancer Activity

Cinnamon extracts and their constituents have shown promise as anticancer agents. Studies on oral cancer cells have demonstrated that Cinnamomum zeylanicum extract (CZE) and cinnamaldehyde (CIN) can inhibit cell growth and proliferation in a dose-dependent manner[3][7][8]. These effects are attributed to the induction of apoptosis, cell cycle arrest, and autophagy[3][7]. Furthermore, they have been shown to inhibit the invasion of cancer cells[3][7].

Table 3: Cytotoxic Activity of Cinnamon Extract and Cinnamaldehyde on Oral Cancer Cell Lines [3]

TreatmentCell LineIC₅₀ (48h)
CZESCC-9~200 µg/ml
CINSCC-9~80 µM
Experimental Protocol: Assessing Anticancer Activity

A general workflow to assess the anticancer activity of a compound like this compound involves a series of in vitro assays.

1. Cytotoxicity Assays (MTT or SRB Assay):

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 hours).

    • For MTT assay, add MTT reagent and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure absorbance.

    • For SRB assay, fix the cells, stain with Sulforhodamine B, and measure absorbance after solubilizing the dye.

    • Calculate the percentage of cell viability compared to untreated controls and determine the GI₅₀ value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Objective: To determine if the compound induces programmed cell death.

  • Procedure:

    • Treat cells with the compound at its GI₅₀ concentration.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis:

  • Objective: To determine if the compound causes cell cycle arrest.

  • Procedure:

    • Treat cells with the compound.

    • Fix the cells and stain their DNA with a fluorescent dye like Propidium Iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways

The biological effects of cinnamon compounds are mediated through the modulation of various cellular signaling pathways. The PI3K/Akt/mTOR and NF-κB pathways are two of the most studied targets.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is common in cancer[3]. Cinnamaldehyde has been shown to inhibit this pathway in oral cancer cells, leading to a decrease in the expression of downstream proteins like VEGF and COX-2[3][8].

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound & Derivatives This compound->PI3K Inhibition This compound->Akt Inhibition This compound->mTOR Inhibition

Caption: this compound's potential inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and cancer. Cinnamon extracts have been shown to inhibit the activation of NF-κB. Cinnamaldehyde has been observed to inhibit the nuclear translocation of the NF-κB p65 subunit in oral cancer cells[1]. This inhibition leads to the downregulation of NF-κB target genes involved in cell survival and inflammation, such as Bcl-2 and COX-2[1][8].

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound & Derivatives This compound->IKK Inhibition This compound->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activation

Caption: Potential inhibitory effects of this compound on the NF-κB pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of this compound or its derivatives.

Experimental_Workflow cluster_extraction Extraction & Synthesis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis Extraction Extraction from Cinnamon Cytotoxicity Cytotoxicity Assays (MTT, SRB) Extraction->Cytotoxicity Synthesis Chemical Synthesis of Derivatives Synthesis->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (NO, TNF-α) Cytotoxicity->Anti_inflammatory Mechanism Mechanism of Action (Western Blot, PCR) Anti_inflammatory->Mechanism Toxicity Toxicity Studies Mechanism->Toxicity Efficacy Efficacy Models (e.g., Xenograft) Toxicity->Efficacy Data_Analysis Data Analysis & Interpretation Efficacy->Data_Analysis

Caption: A general experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product from the well-known medicinal plant, Cinnamomum zeylanicum. While direct evidence of its biological activity is limited, the broader research on cinnamon extracts and their major constituents, such as cinnamaldehyde, suggests a high potential for pharmacological relevance, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer applications. The successful total synthesis of this compound provides a critical tool for future research, enabling the production of sufficient quantities for detailed biological evaluation and the generation of novel derivatives.

Future research should focus on:

  • Detailed Biological Profiling: Comprehensive screening of pure this compound against a wide range of cancer cell lines and microbial strains to determine its specific activity and potency.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Leveraging the total synthesis to create a library of this compound derivatives to optimize its biological activity and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound and its most promising derivatives in preclinical animal models.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of new and effective drugs for a variety of diseases.

References

The Discovery of Cinnzeylanol: An In-depth Technical Guide to Its Early Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research that led to the discovery and characterization of Cinnzeylanol, a polyhydroxylated pentacyclic diterpene isolated from Cinnamomum zeylanicum. The foundational work, published in 1976, laid the groundwork for future investigations into the biological activities of this complex natural product. This document summarizes the initial quantitative data, details the experimental protocols used in its discovery, and presents visual diagrams of its chemical structure and relationship to its acetylated analog, Cinnzeylanine.

Introduction

The quest for novel bioactive compounds from natural sources has long been a cornerstone of drug discovery. In the mid-1970s, a screening program for insect-growth regulators in medicinal plants led to the isolation of two promising compounds from the dried bark of Cinnamomum zeylanicum Nees, a plant renowned for its rich history in traditional medicine. These compounds were named Cinnzeylanine and this compound. Due to the complexity of their molecular structures and the limited quantities available, their structures were ultimately elucidated through X-ray crystal analysis. This guide focuses on the early studies of this compound, providing a technical deep-dive into its initial discovery and characterization.

Quantitative Data Summary

The initial characterization of this compound and its acetylated precursor, Cinnzeylanine, provided essential physicochemical data that were crucial for their identification and subsequent studies. The following tables summarize the key quantitative findings from the original 1976 publication.

ParameterValue
Compound Name Cinnzeylanine (1)
Molecular Formula C₂₂H₃₄O₈
Melting Point 265–267 °C
Optical Rotation [α]D +45° (MeOH, c=2.0)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Cell Dimensions a=12.195 Å, b=13.476 Å, c=12.891 Å
Molecules per Unit Cell (Z) 4
Caption: Physicochemical properties of Cinnzeylanine.
ParameterValue
Compound Name This compound (2)
Relationship to Cinnzeylanine Deacetylated form of Cinnzeylanine
Caption: Properties of this compound.

Table 3: Proton NMR (PMR) Spectroscopic Data for Cinnzeylanine (1) in Methanol-d₄ [1]

Chemical Shift (δ)MultiplicityCoupling Constant (J, Hz)Assignment
0.84d6.6C-15 methyl
0.87s-C-16 methyl
0.94d6.5C-19 isopropyl methyl
0.98d6.5C-20 isopropyl methyl
1.32s-C-17 methyl
2.14s-Acetyl methyl
2.36d15.0C-14 methylene (B1212753) proton
5.22d-C-1 methine proton

Table 4: Infrared (IR) Spectroscopic Data for Cinnzeylanine (1) and this compound (2) [1]

CompoundWavenumber (cm⁻¹)Functional Group Assignment
Cinnzeylanine (1)1686Carbonyl (C=O) stretch
This compound (2)AbsenceAbsence of carbonyl

Experimental Protocols

The isolation and structure elucidation of this compound involved a series of meticulous experimental procedures. The following sections detail the methodologies employed in the original research.

Isolation of this compound and Cinnzeylanine

The initial step in the discovery of this compound was its extraction from the natural source.

Protocol:

  • Dried barks of Cinnamomum zeylanicum Nees were used as the starting material.

  • The specific extraction and purification methods were part of a broader screening search for insect-growth regulators. While the 1976 paper does not detail the full extraction procedure, it is implied that standard methods for isolating organic compounds from plant material were used, likely involving solvent extraction and chromatographic separation techniques to yield the two active components, Cinnzeylanine and this compound.

Structure Elucidation by X-ray Crystallography

Due to the molecular complexity and scarcity of the isolated compounds, single-crystal X-ray diffraction was the definitive method for structure determination.

Protocol for Cinnzeylanine (1):

  • Cinnzeylanine was recrystallized from an ethyl acetate-benzene solvent system to obtain well-formed crystals suitable for X-ray analysis.

  • Intensity data were collected on a Rigaku automatic four-circle diffractometer using Mo Kα radiation.

  • A total of 2445 independent reflections with non-zero intensity were obtained.

  • The structure was solved by the direct method.

  • Refinement of the structure was carried out by the block-diagonal least-squares method, resulting in a final R value of 0.067.

Conversion of Cinnzeylanine to this compound

The chemical relationship between the two isolated compounds was established through a simple chemical conversion.

Protocol:

  • Cinnzeylanine (1) was treated with sodium hydroxide (B78521) (NaOH) in aqueous methanol.

  • The resulting product was found to be completely identical to the naturally isolated this compound (2).

  • This confirmed that this compound is the deacetylated form of Cinnzeylanine.

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (PMR) and Infrared (IR) spectroscopy were used to corroborate the structures determined by X-ray crystallography.

PMR Spectroscopy:

  • The PMR spectrum of Cinnzeylanine (1) was recorded in methanol-d₄ to identify and assign the signals corresponding to its various proton environments, particularly the six methyl groups.

IR Spectroscopy:

  • The IR spectrum of Cinnzeylanine (1) in nujol showed a characteristic absorption band at 1686 cm⁻¹, indicative of a carbonyl group, which was attributed to the acetyl moiety.

  • The IR spectrum of this compound (2) showed the absence of this carbonyl absorption, consistent with its structure as the deacetylated analog.

Visualizations

The following diagrams illustrate the chemical structures and the relationship between Cinnzeylanine and this compound.

Cinnzeylanine_Structure cluster_cinnzeylanine Cinnzeylanine (1) cinnzeylanine

Caption: Chemical structure of Cinnzeylanine.

Cinnzeylanol_Structure cluster_this compound This compound (2) This compound

Caption: Chemical structure of this compound.

Conversion_Pathway Cinnzeylanine Cinnzeylanine (1) Reaction NaOH, aq. Methanol (Deacetylation) Cinnzeylanine->Reaction Treatment This compound This compound (2) Reaction->this compound Yields

Caption: Conversion of Cinnzeylanine to this compound.

References

Cinnzeylanol and Its Role in Plant Defense: A Technical Guide to the Chemical Arsenal of Cinnamomum Species

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Plants of the Cinnamomum genus have evolved a sophisticated and potent chemical defense system, renowned for its broad-spectrum antimicrobial and insecticidal properties. This technical guide provides an in-depth exploration of these defense mechanisms, with a specific focus on the diterpenoid Cinnzeylanol, a constituent of this complex arsenal (B13267). While research has extensively documented the bioactivity of major components like cinnamaldehyde (B126680) and eugenol (B1671780), the specific roles of minor constituents such as this compound are still emerging. This document will synthesize the current understanding of this compound, situate it within the broader context of cinnamon's chemical ecology, and provide detailed technical information on the well-studied defensive compounds that characterize the genus. We will cover the mechanisms of action, relevant signaling pathways, quantitative bioactivity data, and detailed experimental protocols, offering a comprehensive resource for researchers in natural product chemistry, plant science, and drug discovery.

Introduction: The Defensive Chemistry of Cinnamomum

The genus Cinnamomum comprises hundreds of species of evergreen aromatic trees and shrubs, with a rich history in traditional medicine and culinary applications. The characteristic aroma and biological activities of these plants are attributable to a complex mixture of secondary metabolites, primarily stored in essential oils. These phytochemicals are not merely for fragrance; they constitute a powerful defense mechanism against a wide array of herbivores and pathogenic microorganisms.

The defensive chemistry is dominated by phenylpropanoids, monoterpenoids, and sesquiterpenoids, with cinnamaldehyde and eugenol being the most studied and abundant. However, the chemical profile is far more diverse, including a range of diterpenoids that contribute to the overall protective synergy. One such compound is this compound.

Introducing this compound

This compound is a complex diterpene that has been isolated from Cinnamomum zeylanicum[1]. Diterpenes in Cinnamomum species are known to possess a range of biological activities, including immunomodulatory, anti-inflammatory, and antimicrobial effects[2][3]. Specifically, this compound and its derivatives have been noted for their insecticidal properties[3]. However, it is crucial to state that public research focusing specifically on the role and mechanism of this compound in plant defense is limited. Much of our understanding of cinnamon's defensive properties comes from studies on its essential oil as a whole or its major constituents. This guide will therefore provide a thorough examination of these well-documented aspects, which form the foundational knowledge for studying minor components like this compound.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number62394-04-1[1]
Molecular FormulaC₂₀H₃₂O₇[1]
Molecular Weight384.5 g/mol [1]
Melting Point186.2 °C[1]
Boiling Point575.79 °C[1]

Mechanisms of Plant Defense in Cinnamomum

The defensive actions of Cinnamomum phytochemicals are multifaceted, targeting different aspects of pathogen and herbivore physiology.

Antimicrobial Activity

Cinnamon extracts and their primary components exhibit potent activity against a wide range of bacteria and fungi.

A primary mechanism of action for compounds like cinnamaldehyde and eugenol is the disruption of microbial cell structures. They can integrate into the lipid bilayer of the cell membrane, increasing its permeability[4][5]. This leads to the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins, ultimately causing cell death[6][7]. The action on the fungal cell wall is also significant, with evidence suggesting that cinnamon essential oil can interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes[8].

Cinnamaldehyde can inhibit bacterial enzymes such as ATPases, which are critical for energy metabolism[9]. By disrupting cellular energy production, these compounds effectively halt microbial growth and proliferation.

Cinnamon constituents have been shown to interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including the formation of biofilms. By inhibiting biofilm formation, these compounds prevent the establishment of resilient microbial communities that are often resistant to conventional antibiotics[8][9].

Insecticidal and Repellent Activity

Cinnamomum species are also well-defended against herbivorous insects.

Monoterpenoids, abundant in cinnamon oil, can act as neurotoxins in insects, affecting the nervous system and leading to paralysis and death[10]. Cinnamaldehyde has been shown to inhibit acetylcholine (B1216132) esterase activity in insects, an enzyme vital for nerve impulse transmission[11].

The strong aroma of cinnamon oil acts as a powerful repellent for many insects[3]. Furthermore, compounds within the oil can deter feeding (antifeedant activity) and even exhibit ovicidal effects, preventing the hatching of insect eggs by interfering with their biochemical composition and ultrastructure[10][12].

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the antimicrobial and insecticidal activities of cinnamon essential oils and their major components from various studies. This data provides a baseline for understanding the potency of cinnamon's chemical defenses.

Table 2: Antifungal Activity of Cinnamomum Essential Oils (CEO) and Their Components

Compound/ExtractFungal SpeciesMIC (Minimum Inhibitory Concentration)MFC (Minimum Fungicidal Concentration)Reference
C. zeylanicum Bark EOCandida albicans< 0.03% (v/v)< 0.03% (v/v)[13][14]
C. zeylanicum Bark EOCandida auris< 0.03% (v/v)< 0.03% (v/v)[13][14]
C. zeylanicum Leaf EOCandida albicans0.06 - 0.13% (v/v)0.25% (v/v)[13][14]
C. zeylanicum Leaf EOCandida auris0.06 - 0.13% (v/v)0.25% (v/v)[13][14]
C. zeylanicum EOCandida albicans312.5 µg/mL2500 µg/mL[6]
C. zeylanicum EOCandida tropicalis312.5 µg/mL2500 µg/mL[6]
C. zeylanicum EOCandida krusei312.5 µg/mL2500 µg/mL[6]
trans-cinnamaldehydeAspergillus flavus0.30 - 8.55 mmol/L-[4]
trans-cinnamaldehydePenicillium citrinum0.30 - 8.55 mmol/L-[4]
trans-cinnamaldehydeAlternaria alternata62.5 µg/mL-[3]
EugenolAlternaria alternata250 µg/mL-[3]

Table 3: Antibacterial Activity of Cinnamomum Essential Oil (CEO) and Components

Compound/ExtractBacterial SpeciesMIC (Minimum Inhibitory Concentration)Reference
Cinnamon EOEscherichia coli4.88 µg/ml[15]
Cinnamon EOStaphylococcus aureus4.88 µg/ml[15]
Cinnamon EOPseudomonas aeruginosa19.53 µg/ml[15]
CinnamaldehydePseudomonas aeruginosa ATCC 278530.0019 mL/mL[9]

Table 4: Insecticidal Activity of Cinnamomum Components

| Compound/Extract | Insect Species | Assay Type | LC50 (Lethal Concentration, 50%) | Reference | | :--- | :--- | :--- | :--- | | C. zeylanicum EO | Spodoptera littoralis (eggs) | Dip technique | 1.64% |[10] | | Cinnamaldehyde | Sitophilus zeamais | Fumigation (24h) | 0.462 µl/cm³ |[11] | | Cinnamaldehyde | Sitophilus zeamais | Contact (24h) | 0.290 µl/cm² |[11] |

Plant Defense Signaling Pathways

The application of cinnamon essential oil or its components does not just act directly on pests and pathogens; it can also trigger the plant's own defense signaling network, leading to a state of heightened resistance known as systemic acquired resistance (SAR) or induced systemic resistance (ISR).

Application of Cinnamomum cassia essential oil on apple trees has been shown to induce an oxidative burst, a rapid production of reactive oxygen species (ROS)[7][16]. While high concentrations of ROS can cause cellular damage, at lower levels, they act as signaling molecules that activate defense pathways[16]. This leads to the upregulation of a suite of defense-related genes, including Pathogenesis-Related (PR) genes like PR-1, PR-2, and PR-5, which are hallmarks of SAR[7][17].

The signaling pathways involving the plant hormones salicylic (B10762653) acid (SA) and jasmonic acid (JA) are central to this response. SA is crucial for defense against biotrophic pathogens, while JA is typically associated with defense against necrotrophic pathogens and herbivores. Evidence suggests that cinnamon compounds can modulate the expression of genes involved in both SA and JA signaling, indicating a broad-spectrum induction of defense readiness[5][16].

Plant_Defense_Signaling cluster_perception Stimulus cluster_early_events Early Cellular Events cluster_response Downstream Defense Responses Cinnamon_EO Cinnamon Essential Oil (e.g., Cinnamaldehyde) ROS_Burst Oxidative Burst (ROS Production) Cinnamon_EO->ROS_Burst induces Ion_Flux Ion Fluxes (e.g., Ca2+ influx) Cinnamon_EO->Ion_Flux induces SA_Pathway Salicylic Acid (SA) Pathway ROS_Burst->SA_Pathway activates JA_Pathway Jasmonic Acid (JA) Pathway ROS_Burst->JA_Pathway activates Ion_Flux->SA_Pathway Ion_Flux->JA_Pathway PR_Genes Upregulation of Pathogenesis-Related (PR) Genes (PR-1, PR-2, PR-5) SA_Pathway->PR_Genes leads to Secondary_Metabolism Activation of Secondary Metabolism JA_Pathway->Secondary_Metabolism leads to SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Secondary_Metabolism->SAR

Caption: Signaling cascade initiated by cinnamon compounds leading to systemic resistance. (Max Width: 760px)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Cinnamomum defensive compounds. These protocols can be adapted for the study of this compound.

Extraction of Essential Oil

Method: Hydrodistillation This is a common method for extracting essential oils from plant material.

  • Preparation of Plant Material: Collect fresh or dried bark or leaves of Cinnamomum zeylanicum. Grind the material into a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Set up a Clevenger-type apparatus. Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

  • Distillation: Add distilled water to the flask until the plant material is fully submerged (e.g., 500 mL). Heat the flask to boiling. The steam and volatilized oil will rise and pass into the condenser.

  • Condensation and Separation: The condensed mixture of water and oil is collected in the separator of the Clevenger apparatus. As oil is generally less dense than water, it will form a layer on top.

  • Collection: Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected. Carefully collect the oil layer.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.[9]

Hydrodistillation_Workflow A 1. Plant Material Preparation (Grind Cinnamomum bark/leaves) B 2. Clevenger Apparatus Setup (Add material and water to flask) A->B C 3. Heating and Distillation (Boil mixture to produce steam + volatile oil) B->C D 4. Condensation (Cool vapor to liquid in condenser) C->D E 5. Separation (Oil and water separate based on density) D->E F 6. Collection and Drying (Collect oil layer, dry with Na2SO4) E->F G 7. Storage (Store in dark vial at 4°C) F->G

Caption: Workflow for essential oil extraction via hydrodistillation. (Max Width: 760px)
Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution Assay This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the test microorganism (bacterium or fungus) in a suitable liquid broth overnight at its optimal temperature (e.g., 37°C for bacteria, 30°C for fungi). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, add 100 µL of sterile broth to each well. In the first well, add 100 µL of the essential oil stock solution (solubilized in a solvent like DMSO, then diluted in broth). Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add a standardized volume of the prepared microbial inoculum (e.g., 5 µL) to each well.

  • Controls: Include a positive control (broth + inoculum, no oil) to confirm microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate for 24 hours (for bacteria) or 48 hours (for fungi) at the appropriate temperature.

  • Reading Results: The MIC is the lowest concentration of the essential oil in which no visible growth (turbidity) of the microorganism is observed.[13][14]

Analysis of Gene Expression by qRT-PCR

Method: Quantitative Real-Time Polymerase Chain Reaction This protocol is for quantifying the expression levels of plant defense genes in response to treatment with cinnamon compounds.

  • Plant Treatment: Treat plants (e.g., Arabidopsis thaliana or crop species) with a solution of the test compound (e.g., cinnamon oil emulsion or a purified compound) or a mock control.

  • Sample Collection: At various time points post-treatment (e.g., 0, 6, 12, 24 hours), collect leaf tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol method). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and specific primers designed for the target defense genes (e.g., PR-1, PAL) and a reference gene (e.g., Actin) for normalization.

  • Data Analysis: Run the reaction in a real-time PCR cycler. Analyze the resulting amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in treated samples compared to controls.[5]

qRTPCR_Workflow A 1. Plant Treatment (Apply cinnamon compound or control) B 2. Sample Collection (Harvest leaf tissue at time points) A->B C 3. Total RNA Extraction (Isolate RNA from tissue) B->C D 4. cDNA Synthesis (Reverse transcribe RNA to cDNA) C->D E 5. qRT-PCR Reaction (Amplify target and reference genes) D->E F 6. Data Analysis (Calculate relative gene expression using ΔΔCt method) E->F

Caption: Experimental workflow for analyzing plant defense gene expression. (Max Width: 760px)

Conclusion and Future Directions

The chemical defenses of Cinnamomum species are a testament to the evolutionary efficacy of complex natural products. The potent antimicrobial and insecticidal activities are primarily driven by abundant compounds like cinnamaldehyde and eugenol, whose mechanisms of action are well-characterized. These compounds not only act directly against antagonists but also induce the plant's innate immune system, preparing it for future attacks.

This compound, a diterpenoid constituent, is part of this complex defensive mixture. While its specific contributions are not yet fully elucidated, its known insecticidal activity suggests a role in the plant's protective shield. The study of such minor components is crucial, as they may act synergistically with more abundant compounds, possess unique bioactivities, or serve as precursors for other defensive molecules.

Future research should focus on the following areas:

  • Isolation and Bioactivity Screening: Development of efficient protocols for the isolation of this compound in sufficient quantities to perform comprehensive bioactivity screens against a panel of relevant plant pathogens and herbivores.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms by which this compound exerts its biological effects.

  • Biosynthesis and Regulation: Identification of the genes and enzymes involved in the this compound biosynthetic pathway and understanding how its production is regulated in response to environmental cues and stress.

  • Synergistic Effects: Investigating the potential for synergistic or additive interactions between this compound and other major and minor components of the cinnamon essential oil.

A deeper understanding of the complete chemical arsenal of Cinnamomum, including the roles of compounds like this compound, will open new avenues for the development of novel, effective, and sustainable solutions in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols: High-Yield Synthesis of Cinnamaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, an extract from Cinnamomum zeylanicum, is known for its diverse biological activities, which are largely attributed to its constituent compounds.[1] Among these, cinnamaldehyde (B126680) is a major bioactive component responsible for many of the extract's therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Due to its interesting pharmacological profile, there is significant interest in the synthesis of cinnamaldehyde analogs to explore and enhance these biological activities. The α,β-unsaturated carbonyl core of cinnamaldehyde is a key pharmacophore that allows for Michael addition reactions with biological nucleophiles, contributing to its mechanism of action.[2]

These application notes provide detailed protocols for the high-yield synthesis of cinnamaldehyde analogs, summarize their biological activities in clearly structured tables, and illustrate the key signaling pathways they modulate.

Experimental Protocols: Synthesis of Cinnamaldehyde Analogs

Several synthetic strategies can be employed for the high-yield preparation of cinnamaldehyde and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Claisen-Schmidt (Aldol) Condensation

This is a classical and widely used method for forming the α,β-unsaturated aldehyde scaffold of cinnamaldehyde analogs. It involves the base- or acid-catalyzed condensation of a substituted benzaldehyde (B42025) with acetaldehyde (B116499).[5]

Protocol: Synthesis of a Substituted Cinnamaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (1.0 eq.) in ethanol.

  • Catalyst Addition: Add an aqueous solution of sodium hydroxide (B78521) (NaOH) (1.5 eq.) to the reaction mixture.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.0-1.5 eq.) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Oxidative Heck Reaction

A modern and efficient method for the synthesis of cinnamaldehyde derivatives involves the palladium-catalyzed oxidative Heck reaction between acrolein and arylboronic acids.[6][7] This method offers good to excellent yields under mild conditions.[6][7]

Protocol: Palladium-Catalyzed Synthesis of Cinnamaldehyde Analogs [6]

  • Reaction Setup: In a sealed vessel, charge acrolein (1.0 mmol), the desired arylboronic acid (2.0 mmol), p-benzoquinone (1.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol), and 2,9-dimethyl-1,10-phenanthroline (dmphen) (0.024 mmol).

  • Solvent Addition: Add acetonitrile (B52724) (7.5 mL) to the vessel.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered and the solvent removed under reduced pressure. The residue is then purified by column chromatography to yield the desired cinnamaldehyde analog.

Wittig Reaction

The Wittig reaction provides another versatile route to cinnamaldehyde analogs, involving the reaction of a substituted benzaldehyde with a phosphorus ylide.

Protocol: Synthesis via Wittig Reaction

  • Ylide Preparation: Prepare the phosphorus ylide by reacting a suitable phosphonium (B103445) salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Reaction with Aldehyde: Add the substituted benzaldehyde (1.0 eq.) to the ylide solution at low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation: Biological Activities of Cinnamaldehyde Analogs

The synthesized cinnamaldehyde analogs exhibit a wide range of biological activities. The following tables summarize some of the key quantitative data.

Table 1: Antimicrobial Activity of Cinnamaldehyde and its Analogs (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)Reference
trans-CinnamaldehydeEscherichia coli>256[8]
trans-CinnamaldehydeAcinetobacter baumannii ATCC 19606>256[8]
4-BromocinnamaldehydeAcinetobacter baumannii32[9]
4-ChlorocinnamaldehydeCandida albicans DAY18599% inhibition at 100 µg/mL[1]
α-MethylcinnamaldehydeCandida albicans DAY185>90% inhibition at 50 µg/mL[1]
trans-4-MethylcinnamaldehydeCandida albicans DAY185>90% inhibition at 50 µg/mL[1]
4-NitrocinnamaldehydeUropathogenic Escherichia coli100[10]
4-NitrocinnamaldehydeStaphylococcus aureus100[10]

Table 2: Anticancer Activity of Cinnamaldehyde Analogs (IC50)

CompoundCell LineIC50 (µM)Reference
CinnamaldehydeMCF-7 (Breast Cancer)58 (at 24h)[3]
Bromoethane chalcone (B49325) of cinnamaldehydeDU145 (Prostate Cancer)8.72[11]
Bromoethane chalcone of cinnamaldehydeSKBR-3 (Breast Cancer)7.69[11]
Bromoethane chalcone of cinnamaldehydeHEPG2 (Liver Cancer)9.38[11]
para-Methyl benzyl (B1604629) chalcone of cinnamaldehydeSKBR-3 (Breast Cancer)7.87[11]
2,3-Dichloro benzyl chalcone of cinnamaldehydeHEPG2 (Liver Cancer)9.19[11]

Mandatory Visualizations

Signaling Pathways Modulated by Cinnamaldehyde Analogs

Cinnamaldehyde and its derivatives exert their biological effects by modulating various intracellular signaling pathways.[12] Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cinnamaldehyde Cinnamaldehyde Analogs Cinnamaldehyde->PI3K Cinnamaldehyde->Akt Cinnamaldehyde->mTOR MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Cell Proliferation, Differentiation) Transcription_Factors->Gene_Expression Cinnamaldehyde Cinnamaldehyde Analogs Cinnamaldehyde->MEK Cinnamaldehyde->ERK workflow start Start: Identify Target Cinnamaldehyde Analog synthesis Chemical Synthesis (e.g., Aldol Condensation, Heck Reaction) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Biological Activity Screening (Antimicrobial, Anticancer, Anti-inflammatory) characterization->bioassay data_analysis Data Analysis (MIC, IC50 determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar end End: Lead Compound Identification sar->end

References

Application Notes and Protocols for the Quantification of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnzeylanol, a complex diterpenoid isolated from Cinnamomum zeylanicum, presents a promising area of research due to its potential biological activities. Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological effects. This document provides a comprehensive overview of analytical methodologies for the quantification of this compound. Due to the limited availability of a standardized, validated method specifically for this compound, this guide offers a proposed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) protocol based on established methods for similar diterpenoids. Additionally, a detailed and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the major cinnamon constituent, cinnamaldehyde (B126680), is provided as a reference for establishing a robust quantitative analytical workflow.

Proposed Analytical Method for this compound Quantification: LC-MS/MS

While a specific, validated analytical method for the quantification of this compound is not extensively documented in the current scientific literature, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and selectivity, which are necessary for analyzing complex matrices like plant extracts and biological samples. The following protocol is a proposed starting point for developing a robust quantitative method for this compound.

Experimental Protocol: Proposed LC-MS/MS Method

1.1.1. Sample Preparation (from Cinnamomum zeylanicum bark)

  • Grinding: Grind dried cinnamon bark to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered bark into a centrifuge tube.

    • Add 20 mL of methanol (B129727) or a mixture of methanol and dichloromethane (B109758) (1:1, v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of methanol:water, 10:90, v/v).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with an appropriate solvent or solvent gradient (e.g., increasing concentrations of methanol or acetonitrile). This step will require optimization.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter prior to injection.

1.1.2. Liquid Chromatography Conditions (Proposed)

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5-10% B, increase to 95% B over 15-20 min, hold for 5 min, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

1.1.3. Mass Spectrometry Conditions (Proposed)

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive and negative modes should be tested
Scan Type Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion [M+H]⁺ or [M+Na]⁺ for this compound (requires experimental determination)
Product Ions At least two stable and abundant fragment ions for confirmation and quantification (requires experimental determination)
Collision Energy To be optimized for each MRM transition
Source Temp. To be optimized
Gas Flow Rates To be optimized

1.1.4. Method Validation (ICH Guidelines)

The proposed method should be validated for:

  • Linearity: Analyze a series of this compound standard solutions at a minimum of five concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Accuracy and Precision: Evaluate through replicate analyses of spiked samples at different concentration levels.

  • Recovery: Assess the efficiency of the extraction procedure.

  • Specificity: Ensure that there is no interference from other components in the sample matrix.

Reference Analytical Method: Quantification of Cinnamaldehyde by HPLC-UV

As a well-established and validated method for a major bioactive compound in cinnamon, the following HPLC-UV protocol for cinnamaldehyde can serve as a valuable reference for developing and validating the proposed this compound method.[1][2]

Quantitative Data Summary for Cinnamaldehyde Analysis[1][2]
ParameterHPLC-UV Method
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.062 µg/mL
LOQ 0.19 µg/mL
Recovery 98.74% - 101.95%
Precision (%RSD) < 2%
Experimental Protocol: HPLC-UV for Cinnamaldehyde

2.2.1. Sample Preparation (from Cinnamon Bark Extract)

  • Extraction: Accurately weigh 1.0 g of powdered cinnamon bark and place it in a flask. Add 50 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

2.2.2. HPLC-UV Conditions

ParameterRecommended Condition
HPLC System Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. Ambient
Detection Wavelength 282 nm[3]
Retention Time Approximately 7.21 minutes[3]

Visualizations

Proposed Analytical Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Grinding Grinding of Cinnamon Bark Extraction Solvent Extraction Grinding->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC_Separation Liquid Chromatography (C18 Column) Filtration->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Validation Method Validation (LOD, LOQ, Accuracy, etc.) Quantification->Validation G cluster_invitro In Vitro Studies cluster_molecular Molecular Analysis cluster_pathway Signaling Pathway Analysis Cell_Culture Cell Culture (e.g., Cancer cell line) Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Bio_Assay Biological Assays (Proliferation, Apoptosis, etc.) Treatment->Bio_Assay Protein_Extraction Protein Extraction Bio_Assay->Protein_Extraction RNA_Extraction RNA Extraction Bio_Assay->RNA_Extraction Western_Blot Western Blot Analysis (e.g., for PI3K/Akt pathway proteins) Protein_Extraction->Western_Blot Pathway_Analysis Elucidation of Signaling Pathway (e.g., PI3K/Akt/mTOR) Western_Blot->Pathway_Analysis qPCR RT-qPCR Analysis (Gene expression) RNA_Extraction->qPCR qPCR->Pathway_Analysis G This compound This compound PI3K PI3K This compound->PI3K Inhibits? Akt Akt This compound->Akt Inhibits? Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

References

Application Notes and Protocols for Cinnzeylanol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, derived from Cinnamomum zeylanicum, has demonstrated significant antimicrobial properties, primarily attributed to its high concentration of (E)-cinnamaldehyde.[1][2][3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in various antimicrobial assays. The protocols outlined below are based on established microbiological methods to ensure accuracy and reproducibility in evaluating the efficacy of this compound against a spectrum of microbial pathogens.

The primary active component, cinnamaldehyde, exerts its antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[4][5][6] This mechanism makes this compound a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Data Presentation: Antimicrobial Activity of this compound Constituents

The antimicrobial efficacy of this compound's key components has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The following tables summarize the reported values against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamon Essential Oil and Cinnamaldehyde

MicroorganismTest SubstanceMIC Range (µg/mL)Reference
Staphylococcus aureusCinnamon Oil80[3]
Cinnamaldehyde35[3]
Cinnamon Oil7.37[7]
Staphylococcus epidermidisCinnamon Oil7.37[7]
Bacillus subtilisCinnamon Oil14.75[7]
Listeria innocuaCinnamon OilMIC reported, specific value not stated[4]
Escherichia coliCinnamon Oil14.75[7]
CinnamaldehydeMIC reported, specific value not stated[8]
Klebsiella pneumoniaeCinnamon Oil175[3]
Cinnamaldehyde110[3]
Cinnamon Oil14.75[7]
Pseudomonas aeruginosaCinnamon Oil29.50[7]
CinnamaldehydeMIC reported, specific value not stated[8]
Salmonella enterica serovar AbonyCinnamon Oil14.75[7]
Candida albicansCinnamon Oil7.37[7]
Cinnamon Oil62.5 - 1000[9]
Paenibacillus larvaeCinnamon Oil25 - 100[10]

Table 2: Minimum Bactericidal Concentration (MBC) of Cinnamon Essential Oil and Cinnamaldehyde

MicroorganismTest SubstanceMBC Range (µg/mL)Reference
Staphylococcus aureusCinnamon Oil110[3]
Staphylococcus spp. (from canine otitis)Cinnamon Oil~1000[11]
Paenibacillus larvaeCinnamon Oil125 - 250[10]
Various BacteriaCinnamon Oil125 - 250[12]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][13]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]

Materials:

  • This compound stock solution (prepared in a suitable solvent like DMSO, and then diluted in broth)

  • Sterile 96-well microtiter plates[13]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[14]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[16]

  • Positive control (broth with inoculum, no this compound)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well in the dilution series.[13]

  • Inoculum Preparation: a. From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] c. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation: a. Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension.[13] The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[18]

  • Result Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.[14] This can be determined by visual inspection or by using a microplate reader.[13]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare this compound Stock Solution Dilution Perform Serial Dilutions in 96-Well Plate Stock->Dilution Add to plate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Add to wells Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Begin incubation Read Read Results (Visual or Spectrophotometric) Incubate->Read After incubation Determine Determine MIC Read->Determine Analyze data

Caption: Workflow for MIC determination using broth microdilution.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[16][19]

Materials:

  • Sterile paper disks

  • This compound solution of a known concentration

  • Mueller-Hinton agar (B569324) (MHA) plates[16]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Disk Preparation: a. Aseptically impregnate sterile paper disks with a defined volume and concentration of the this compound solution. Allow the solvent to evaporate completely.

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[16]

  • Inoculation of Agar Plate: a. Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[16][18]

  • Disk Placement: a. Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.[16] Ensure firm contact with the agar. b. Place disks at least 24 mm apart to avoid overlapping zones of inhibition.[18]

  • Incubation: a. Invert the plates and incubate at 35-37°C for 16-18 hours.[18][20]

  • Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[21] The size of the zone correlates with the susceptibility of the microorganism to this compound.

Time-Kill Curve Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[17][22]

Materials:

  • This compound solution

  • Appropriate broth medium

  • Bacterial inoculum

  • Sterile test tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Procedure:

  • Assay Setup: a. Prepare tubes with broth containing various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control tube without this compound.[23] b. Prepare a bacterial inoculum in the logarithmic phase of growth and dilute it in the test tubes to a starting concentration of approximately 5 x 10⁵ CFU/mL.[17]

  • Incubation and Sampling: a. Incubate all tubes at 37°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot from each tube.[17]

  • Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline. b. Plate a known volume of the appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: a. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[17][22]

Mechanism of Action: Proposed Signaling Pathway

The primary mode of action for this compound's active component, cinnamaldehyde, involves the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death.

Mechanism_of_Action cluster_cell Bacterial Cell Membrane Cell Membrane Integrity Loss of Membrane Integrity Membrane->Integrity Permeability Increased Permeability Integrity->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, DNA, RNA) Permeability->Leakage Metabolism Disruption of Cellular Metabolism Leakage->Metabolism Death Cell Death Metabolism->Death This compound This compound (Cinnamaldehyde) This compound->Membrane Interacts with

Caption: Proposed mechanism of this compound's antimicrobial action.

References

Cinnzeylanol: Application Notes and Protocols for Investigating its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, a botanical extract derived from Cinnamomum zeylanicum, has garnered interest for its potential therapeutic properties. While direct research on isolated this compound is limited, extensive studies on its primary bioactive constituents, such as cinnamaldehyde (B126680), and various cinnamon extracts have demonstrated significant anti-inflammatory effects.[1] This document provides a comprehensive overview of the anti-inflammatory activity of cinnamon-derived compounds, with a focus on cinnamaldehyde, as a proxy for this compound's potential. The information presented herein is intended to guide researchers in exploring its application as a novel anti-inflammatory agent.

The anti-inflammatory effects of cinnamon and its components are attributed to their ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] These pathways are crucial regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[5][6]

Data Presentation

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of cinnamon extracts and their active components.

Table 1: In vitro Inhibition of Inflammatory Mediators by Cinnamon Compounds

Compound/ExtractCell LineStimulantMediator InhibitedIC50 ValueReference
E-cinnamaldehydeRAW 264.7LPS + IFN-γNitric Oxide (NO)55 ± 9 μM (7.3 ± 1.2 μg/mL)[6][7]
o-methoxycinnamaldehydeRAW 264.7LPS + IFN-γNitric Oxide (NO)35 ± 9 μM (5.7 ± 1.5 μg/mL)[6][7]
E-cinnamaldehydeRAW 264.7LPS + IFN-γTNF-α63 ± 9 μM (8.3 ± 1.2 μg/mL)[6][7]
o-methoxycinnamaldehydeRAW 264.7LPS + IFN-γTNF-α78 ± 16 μM (12.6 ± 2.6 μg/mL)[6][7]
Ethanolic Leaf Extract--Nitric Oxide Scavenging40.26 ± 0.52 μg/mL[8]
Dichloromethane:Methanol Leaf Extract--COX-1 Inhibition6.62 ± 0.85 μg/mL[8]
Dichloromethane:Methanol Leaf Extract--COX-2 Inhibition44.91 ± 3.06 μg/mL[8]

Table 2: Effect of Cinnamon Compounds on Cell Cycle and Signaling Molecules

Compound/ExtractCell LineEffectObservationReference
Aqueous Cinnamon ExtractLeukemic cellsG2/M cell cycle arrestIncreased from 11.0% to 23.6% after 6h[4]
Aqueous Cinnamon ExtractLeukemic cellsp38 MAPK activation26% increase in phosphorylated p38 MAPK after 4h[4]

Signaling Pathways

The anti-inflammatory action of cinnamon compounds is primarily mediated through the inhibition of the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Cinnamon compounds, particularly cinnamaldehyde, have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[2][3][9]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes activates This compound This compound (Cinnamaldehyde) This compound->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound (Cinnamaldehyde).
MAPK Signaling Pathway

The MAPK pathway, comprising kinases such as p38, ERK1/2, and JNK, is another critical signaling cascade in the inflammatory process. Activation of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. Cinnamon extracts have been shown to modulate the phosphorylation of p38 MAPK, suggesting an interference with this signaling cascade.[4]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates ERK ERK1/2 Upstream_Kinases->ERK phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound (Cinnamon Extract) This compound->p38_MAPK modulates phosphorylation

Modulation of the MAPK signaling pathway by this compound (Cinnamon Extract).

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound or its active components.

In vitro Anti-inflammatory Activity in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound or cinnamaldehyde)

  • Griess Reagent for Nitric Oxide measurement

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Spectrophotometer and ELISA plate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated and unstimulated cells should be used as a negative control, and cells treated only with LPS as a positive control.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

  • TNF-α ELISA:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO and TNF-α production for each concentration of the test compound compared to the LPS-only treated control. Determine the IC50 value.

Experimental_Workflow_Anti_inflammatory Start Start Culture_Cells Culture RAW 264.7 Macrophages Start->Culture_Cells Seed_Cells Seed Cells in 96-well plate Culture_Cells->Seed_Cells Pre_treat Pre-treat with Test Compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess) Collect_Supernatant->NO_Assay TNFa_Assay TNF-α ELISA Collect_Supernatant->TNFa_Assay Analyze Data Analysis (IC50 Calculation) NO_Assay->Analyze TNFa_Assay->Analyze End End Analyze->End

Workflow for in vitro anti-inflammatory activity assessment.
Western Blot Analysis for NF-κB and MAPK Signaling

This protocol outlines the procedure to investigate the effect of a test compound on the key proteins of the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • Cell culture reagents as described above

  • LPS

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and treat RAW 264.7 cells with the test compound and/or LPS as described in the previous protocol. The stimulation time with LPS may be shorter (e.g., 30-60 minutes) to observe changes in protein phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated versus control cells.

Conclusion

The available scientific evidence strongly suggests that components of Cinnamomum zeylanicum, such as cinnamaldehyde, possess significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways, including NF-κB and MAPKs. The provided application notes and protocols offer a solid foundation for researchers to investigate the potential of this compound and its constituents as novel anti-inflammatory agents. Further research focusing on the isolated this compound is warranted to fully elucidate its specific contributions to the observed anti-inflammatory effects of cinnamon extracts.

References

Application Notes and Protocols for Cinnzeylanol in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cinnamon, a widely used spice derived from the inner bark of trees belonging to the Cinnamomum genus, has garnered significant attention for its potential therapeutic applications in a range of diseases.[1][2][3] Its neuroprotective properties are of particular interest, with studies highlighting the therapeutic potential of its bioactive compounds in neurological disorders such as Parkinson's disease and Alzheimer's disease.[1][4][5][6] While the term "Cinnzeylanol" is not commonly found in the scientific literature, it is presumed to refer to the active neuroprotective constituents derived from Cinnamomum zeylanicum (Ceylon cinnamon). The primary active component responsible for many of cinnamon's health benefits is cinnamaldehyde (B126680).[7] This document provides an overview of the application of these compounds in neuroprotective research, detailing their mechanisms of action, experimental protocols, and relevant data.

The neuroprotective effects of cinnamon and its derivatives are attributed to their antioxidant and anti-inflammatory properties.[1][2][5] These compounds have been shown to suppress inflammation and oxidative injury, which are key pathological features of neurodegenerative diseases.[1][8]

Mechanism of Action:

The neuroprotective effects of the active components in Cinnamomum zeylanicum are multifaceted and involve the modulation of several key signaling pathways. In vitro and in vivo studies have demonstrated that these compounds can protect against oxidative stress-induced cell death, regulate autophagy, and modulate inflammatory responses.[4][6]

Key molecular mechanisms include:

  • Antioxidant Effects: Scavenging of free radicals and upregulation of antioxidant proteins.[4][6]

  • Anti-inflammatory Effects: Modulation of the TLR/NF-κB signaling pathway and inhibition of pro-inflammatory responses.[4][6]

  • Upregulation of Neuroprotective Proteins: Increasing the expression of Parkin and DJ-1, proteins crucial for dopaminergic neuron survival.[4][6][9]

  • Modulation of GSK-3β: Inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a protein implicated in the neurotoxic effects of amyloid-β (Aβ).[7][10]

  • Regulation of Autophagy: Influencing the cellular process of degrading and recycling damaged components.[4][6]

  • Inhibition of Protein Aggregation: Affecting the oligomerization and aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from neuroprotective studies involving active components of cinnamon.

Table 1: In Vitro Neuroprotective Effects of Cinnamaldehyde against Aβ-induced Toxicity in SHSY5Y Cells

Cinnamaldehyde Concentration (μM)Effect on Cell ViabilityReference
15Significantly reversed Aβ neurotoxicity[10]
20Significantly reversed Aβ neurotoxicity[10]
23Significantly reversed Aβ neurotoxicity[10]
25Significantly reversed Aβ neurotoxicity[10]

Note: Aβ (20 μM) alone reduced neural cell survival by 57%.[10]

Table 2: Modulation of Cinnamaldehyde's Neuroprotective Effects by Other Compounds

Modulating CompoundConcentration (μM)Effect on Cinnamaldehyde (15 μM) NeuroprotectionReference
Adenosine (B11128)20, 40, 80, 120Inhibited neuroprotective effects[10]
NMDA20, 40, 80, 120Reduced neuroprotective effects[10]
Dantrolene2, 4, 8, 16Significantly reduced neuroprotective effects[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Model of Aβ-Induced Neurotoxicity

This protocol describes the induction of neurotoxicity in a neuronal cell line using amyloid-β (Aβ) and treatment with cinnamaldehyde.

  • Cell Culture:

    • Human neuroblastoma SHSY5Y cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Aβ Preparation:

    • Aβ peptide (e.g., Aβ25-35 or Aβ1-42) is dissolved in sterile distilled water to a stock concentration.

    • The stock solution is incubated at 37°C for a period (e.g., 3-7 days) to induce aggregation.

  • Treatment:

    • Seed SHSY5Y cells in 96-well plates at a desired density.

    • After 24 hours, treat the cells with various concentrations of cinnamaldehyde (e.g., 15, 20, 23, 25 µM) for a specified pre-treatment time (e.g., 1 hour).[10]

    • Introduce aggregated Aβ (e.g., 20 µM) to the wells and co-incubate for an additional 24 hours.[10]

  • Cell Viability Assay (MTT Assay):

    • After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

In Vivo Mouse Model of Parkinson's Disease (MPTP Model)

This protocol outlines the induction of Parkinson's-like symptoms in mice using MPTP and subsequent treatment with cinnamon.

  • Animals:

    • Use adult male mice (e.g., C57BL/6, 6-8 weeks old).[9]

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

    • All animal procedures should be approved by an Institutional Animal Care and Use Committee.[9]

  • MPTP Intoxication:

    • Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection. The dosing regimen can vary, for example, four injections at 2-hour intervals.

  • Cinnamon Treatment:

    • Prepare a suspension of ground cinnamon (e.g., Cinnamonum verum) in a vehicle like methyl cellulose.

    • Beginning a few hours after the last MPTP injection, administer the cinnamon suspension daily via oral gavage.[9]

    • Include a vehicle-treated control group.

  • Outcome Measures:

    • Behavioral Testing: Assess motor function using tests like the rotarod and open-field tests to measure locomotor activity.[9]

    • Immunohistochemistry: At the end of the treatment period, sacrifice the animals and perfuse the brains. Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum.

    • Western Blotting: Analyze protein levels of interest (e.g., Parkin, DJ-1, iNOS) in brain tissue homogenates.[9]

Visualizations

Signaling Pathways

G cluster_stress Cellular Stressors cluster_cinn This compound (from C. zeylanicum) cluster_pathways Neuroprotective Mechanisms cluster_outcome Outcome Oxidative Stress Oxidative Stress Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival inhibits Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Survival inhibits This compound This compound Antioxidant Effects Antioxidant Effects This compound->Antioxidant Effects Anti-inflammatory Effects Anti-inflammatory Effects This compound->Anti-inflammatory Effects Upregulation of Parkin/DJ-1 Upregulation of Parkin/DJ-1 This compound->Upregulation of Parkin/DJ-1 Inhibition of GSK-3β Inhibition of GSK-3β This compound->Inhibition of GSK-3β Antioxidant Effects->Oxidative Stress counteracts Antioxidant Effects->Neuronal Survival Anti-inflammatory Effects->Neuroinflammation counteracts Anti-inflammatory Effects->Neuronal Survival Upregulation of Parkin/DJ-1->Neuronal Survival Inhibition of GSK-3β->Neuronal Survival

Caption: Neuroprotective mechanisms of this compound.

Experimental Workflow

G cluster_invitro In Vitro Study cluster_invivo In Vivo Study A Culture SHSY5Y Cells B Pre-treat with this compound A->B C Induce toxicity (e.g., Aβ) B->C D Assess Cell Viability C->D E Induce PD model in mice (MPTP) F Treat with this compound E->F G Behavioral Assessment F->G H Histological/Biochemical Analysis G->H

Caption: General experimental workflows.

Logical Relationships

G This compound This compound Neurodegenerative Disease Models Neurodegenerative Disease Models This compound->Neurodegenerative Disease Models Mechanistic Studies Mechanistic Studies This compound->Mechanistic Studies Aβ Toxicity Aβ Toxicity Neurodegenerative Disease Models->Aβ Toxicity MPTP Model MPTP Model Neurodegenerative Disease Models->MPTP Model Neuroprotection Neuroprotection Aβ Toxicity->Neuroprotection MPTP Model->Neuroprotection Western Blot Western Blot Mechanistic Studies->Western Blot Immunofluorescence Immunofluorescence Mechanistic Studies->Immunofluorescence Western Blot->Neuroprotection Immunofluorescence->Neuroprotection

Caption: Logical flow of this compound research.

References

Cinnzeylanol as a reference standard in phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnzeylanol is a pentacyclic diterpenoid isolated from the bark of Cinnamomum zeylanicum and other Cinnamomum species. As a unique chemical entity within this genus, this compound holds potential as a reference standard for the phytochemical analysis and quality control of cinnamon-based herbal products and essential oils. Its complex structure makes it a valuable marker for species identification and for the standardization of extracts used in traditional medicine and the food industry. This document provides detailed application notes and protocols for the use of this compound as a reference standard.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methods.

PropertyDataReference
Chemical Formula C₂₀H₃₂O₇[1]
Molecular Weight 384.5 g/mol [1]
CAS Number 62394-04-1[1]
Appearance White to off-white powderInferred from typical pure diterpenoids
Melting Point 186.2 °C[1]
Boiling Point 575.79 °C[1]
Purity >95.0% (by HPLC and NMR)[2]
Solubility Data not available. Expected to be soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents.Inferred from diterpenoid characteristics
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 yearGeneral recommendation for labile phytochemicals

Spectroscopic Data for Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for confirming the chemical structure and assessing purity. A study has confirmed the structure of isolated this compound using NMR.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition. The fragmentation pattern in MS/MS is crucial for structural confirmation.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify the functional groups present in the molecule. The IR spectrum of cinnamon essential oil shows characteristic bands for hydroxyl groups (broad O-H stretch), alkanes (C-H stretch), and carbonyl groups (C=O stretch), some of which would be expected in the spectrum of this compound.[3]

Experimental Protocols

Isolation and Purification of this compound (General Protocol)

While a specific, detailed protocol for the isolation of this compound is not widely published, a general procedure can be adapted from methods for isolating diterpenoids from Cinnamomum species.[4][5]

Objective: To isolate and purify this compound from the bark of Cinnamomum zeylanicum.

Materials:

  • Dried and powdered bark of Cinnamomum zeylanicum

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Macerate the powdered bark with methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The diterpenoids, including this compound, are expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots by spraying with an appropriate reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Purification: Pool the fractions containing the compound of interest (based on TLC comparison with a preliminary isolated standard if available) and subject them to further purification by repeated column chromatography or preparative HPLC to obtain pure this compound.

  • Structure Confirmation: Confirm the identity and purity of the isolated this compound using NMR, MS, and IR spectroscopy.

Diagram of Isolation Workflow:

start Cinnamomum zeylanicum Bark Powder extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma purification Preparative HPLC column_chroma->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Quantitative Analysis of Diterpenoids using HPLC-MS/MS

This protocol is adapted from a validated method for the analysis of diterpenoids in Cinnamomum cassia.[2]

Objective: To quantify this compound in a plant extract using a this compound reference standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Kinetex C18 column (150 × 2.1 mm, 2.6 μm).

Reagents:

  • This compound reference standard (>95% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range in the samples (e.g., 1-1000 ng/mL).

  • Sample Preparation: Extract the plant material using methanol and sonication.[6] Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered extract with methanol to bring the concentration of this compound within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 10% B (0-5 min), 10-55% B (5-15 min), 55% B (15-23 min), 55-10% B (23-30 min)

    • Flow Rate: 0.25 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Type: Selected Reaction Monitoring (SRM)

    • Precursor and Product Ions: To be determined by direct infusion of the this compound reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Diagram of Analytical Workflow:

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare this compound Reference Standards hplc HPLC Separation (C18 Column) std_prep->hplc sample_prep Prepare Plant Extract Sample sample_prep->hplc msms MS/MS Detection (SRM Mode) hplc->msms cal_curve Construct Calibration Curve msms->cal_curve quant Quantify this compound in Sample msms->quant cal_curve->quant

Caption: Workflow for quantitative analysis of this compound.

Biological Activity and Potential Applications

While research on the specific biological activities of isolated this compound is limited, studies on Cinnamomum extracts suggest a range of pharmacological effects where this compound may play a role. The essential oil of Cinnamomum zeylanicum is known for its antimicrobial properties.[7] this compound itself has been reported to have insecticidal activity against the larvae of the silkworm, Bombyx mori.

Given the known anti-inflammatory properties of cinnamon extracts, which are reported to modulate signaling pathways such as Toll-like receptor (TLR) signaling, further investigation into the specific effects of this compound on these pathways is warranted.

Potential Signaling Pathway Involvement (Hypothesized):

This compound This compound TLR Toll-like Receptors (TLR2/TLR4) This compound->TLR Modulation (?) NFkB NF-κB Pathway TLR->NFkB Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation

Caption: Hypothesized modulation of inflammatory pathways by this compound.

Conclusion

This compound is a promising candidate as a reference standard for the quality control of cinnamon-based products. Its unique diterpenoid structure makes it a specific marker for certain Cinnamomum species. The protocols outlined in this document provide a framework for its isolation, purification, and use in quantitative analytical methods. Further research is needed to fully characterize its spectroscopic properties, solubility, and specific biological activities to solidify its role as a certified reference material.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cinnzeylanol Yield from Cinnamomum Bark

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Cinnzeylanol from Cinnamomum bark. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem / QuestionPotential CausesSuggested Solutions
Low or No this compound Yield in Crude Extract 1. Incorrect Cinnamomum Species: Different species of Cinnamomum have varying phytochemical profiles. This compound has been identified in Cinnamomum zeylanicum and Cinnamomum cassia. 2. Improper Bark Preparation: Inefficient grinding of the bark can limit solvent penetration and reduce extraction efficiency. 3. Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial for selectively dissolving this compound. 4. Suboptimal Extraction Conditions: Factors such as temperature, extraction time, and solvent-to-solid ratio can significantly impact yield.1. Verify Plant Material: Ensure the botanical identity of the Cinnamomum bark. 2. Optimize Particle Size: Grind the bark to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. 3. Solvent Choice: Utilize polar solvents such as methanol (B129727) or ethanol (B145695), which have been shown to be effective for extracting polar compounds from cinnamon bark.[1] A preliminary solvent screen with different polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol) can determine the optimal solvent for this compound. 4. Method Optimization: Experiment with different extraction times and temperatures. For maceration, allow for sufficient extraction time (e.g., 24-48 hours). For ultrasound-assisted extraction, optimize sonication time and temperature.
Difficulty in Purifying this compound from the Crude Extract 1. Complex Co-extractives: The crude extract will contain a mixture of compounds with similar polarities to this compound, making separation challenging. 2. Inadequate Chromatographic Separation: The choice of stationary and mobile phases in column chromatography is critical for effective purification. 3. Compound Degradation: this compound may be sensitive to certain conditions, leading to degradation during purification.1. Pre-purification Steps: Consider a liquid-liquid partitioning of the crude extract to remove highly nonpolar or polar impurities before column chromatography. 2. Chromatography Optimization: Use silica (B1680970) gel for column chromatography and perform small-scale trials with different solvent systems (e.g., gradients of hexane-ethyl acetate or chloroform-methanol) to find the optimal mobile phase for separating this compound. 3. Mild Purification Conditions: Avoid high temperatures and extreme pH during purification steps.
Inaccurate Quantification of this compound by HPLC 1. Poor Chromatographic Resolution: Co-elution of other compounds with this compound can lead to inaccurate peak integration. 2. Lack of a Reference Standard: Accurate quantification requires a pure this compound reference standard for calibration. 3. Matrix Effects: Other compounds in the extract can interfere with the detection of this compound.1. HPLC Method Development: Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the this compound peak. A C18 column is a good starting point for the separation of diterpenes. 2. Standard Procurement/Isolation: Obtain a certified reference standard of this compound. If unavailable, a small amount will need to be isolated and its purity confirmed by other analytical techniques (e.g., NMR, MS). 3. Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample before HPLC analysis to minimize matrix effects.

Frequently Asked Questions (FAQs)

Q1: Which Cinnamomum species is the best source for this compound?

A1: this compound has been identified in the bark of Cinnamomum zeylanicum and Cinnamomum cassia.[2] The concentration of diterpenoids can vary between species and even within the same species depending on growing conditions and harvesting time. It is recommended to perform a preliminary analysis of the available plant material to determine the this compound content.

Q2: What is the most effective extraction method for this compound?

A2: As this compound is a non-volatile diterpene, solvent extraction methods are more suitable than distillation techniques used for essential oils. Maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) with polar solvents like ethanol or methanol are effective for extracting diterpenes from plant material.[3] UAE can offer the advantage of reduced extraction time and potentially higher efficiency.

Q3: How can I improve the purity of my isolated this compound?

A3: Purification of this compound from the crude extract typically involves chromatographic techniques. A common approach is to use column chromatography with silica gel as the stationary phase and a gradient of nonpolar to polar solvents (e.g., hexane to ethyl acetate) as the mobile phase.[4][5] Fractions should be collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound. Further purification can be achieved using preparative HPLC.

Q4: What analytical techniques are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the preferred method for the quantification of this compound.[6][7] A validated HPLC method with a this compound reference standard is necessary for accurate and reproducible results.

Data Presentation

Table 1: Diterpenoids Identified in Cinnamomum Species

CompoundCinnamomum SpeciesReference
This compoundC. zeylanicum, C. cassia[2]
CinnzeylanineC. zeylanicum, C. cassia[2]
CinncassiolsC. cassia[8]
PerseanolC. cassia[2]
Anhydrothis compoundC. cassia[2]
AnhydrocinnzeylanineC. cassia[2]

Table 2: General Influence of Extraction Parameters on Diterpene Yield

ParameterEffect on YieldConsiderations
Solvent Polarity Higher polarity solvents (e.g., methanol, ethanol) are generally more effective for extracting polar diterpenes like this compound.[1]The optimal polarity may vary depending on the specific diterpene and the co-extractives.
Temperature Increased temperature generally improves solvent penetration and extraction efficiency.High temperatures can lead to the degradation of thermolabile compounds.
Extraction Time Longer extraction times can lead to higher yields, up to a certain point where equilibrium is reached.Prolonged extraction can also increase the co-extraction of undesirable compounds.
Particle Size Smaller particle sizes (finer powder) increase the surface area for solvent contact, leading to higher yields.[9]Very fine powders can make filtration difficult.
Agitation/Sonication Agitation or the use of ultrasound can enhance solvent penetration and mass transfer, improving yield and reducing extraction time.[9]Excessive sonication can generate heat and potentially degrade compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

This protocol describes a general procedure for the extraction of this compound from Cinnamomum bark using ultrasound.

  • Sample Preparation:

    • Dry the Cinnamomum bark at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried bark into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered bark and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 96% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general method for the purification of this compound from the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass column with the silica gel slurry.

    • Equilibrate the column by running hexane through it.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, and so on).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Combine the fractions that show a spot corresponding to the expected polarity of this compound.

  • Final Concentration:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound-rich fraction. Further purification may be achieved by repeating the column chromatography or by using preparative HPLC.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound.

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) or methanol).

    • A starting point for gradient elution could be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B. The gradient should be optimized for the best separation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of pure this compound reference standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving a known amount of the extract in methanol, filtering it through a 0.45 µm syringe filter.

  • Analysis:

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Set the UV detection wavelength based on the UV absorbance spectrum of this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).

    • Inject the standards and the sample.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental_Workflow cluster_preparation 1. Bark Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Quantification start Cinnamomum Bark drying Drying (40-50°C) start->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (Ethanol, 40°C, 30-60 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Hexane-EtOAc Gradient) crude_extract->column_chrom fraction_analysis TLC/HPLC Analysis of Fractions column_chrom->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling pure_this compound Pure this compound pooling->pure_this compound hplc HPLC-UV Analysis pure_this compound->hplc quantification Quantification hplc->quantification result This compound Yield quantification->result

Caption: Workflow for this compound Isolation and Quantification.

Troubleshooting_Guide start Low this compound Yield? check_plant Is the Cinnamomum species correct? start->check_plant Yes check_prep Is the bark finely powdered? check_plant->check_prep Yes solution_plant Verify botanical identity. check_plant->solution_plant No check_solvent Is the extraction solvent appropriate? check_prep->check_solvent Yes solution_prep Grind to 40-60 mesh. check_prep->solution_prep No check_conditions Are extraction conditions optimal? check_solvent->check_conditions Yes solution_solvent Use polar solvents like ethanol/methanol. check_solvent->solution_solvent No solution_conditions Optimize time, temp, and agitation. check_conditions->solution_conditions No

Caption: Troubleshooting Low this compound Yield.

References

Cinnzeylanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Cinnzeylanol Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a diterpenoid compound isolated from plants of the Cinnamomum genus.[1][2] It is investigated for various potential therapeutic uses, including its antimicrobial properties.[2] In research, it is used to explore new antimicrobial strategies, and it also has potential applications as a natural preservative in food.[2]

Q2: What is currently known about the stability of this compound?

A2: Current research indicates that this compound is metabolically stable. A study on the metabolism of seven diterpenoids from Cinnamomum cassia in human liver microsomes (HLMs) showed that this compound was one of the four metabolically stable compounds.[1][3] However, detailed data on its stability under various physicochemical conditions such as pH, temperature, and light exposure is limited. It is recommended to perform specific stability studies for your intended application.

Q3: What are the general handling and storage recommendations for this compound?

A3: As a natural diterpenoid, this compound should be handled with care to prevent degradation. It is advisable to store it in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles. When handling the compound, use appropriate personal protective equipment.

Q4: In which solvents should I dissolve this compound for my experiments?

A4: The solubility of this compound in various solvents has not been extensively reported. Typically, diterpenoids are soluble in organic solvents such as ethanol, methanol, DMSO, and acetone. It is crucial to determine the solubility and stability of this compound in your chosen solvent system before proceeding with experiments. A preliminary solubility test is highly recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, divide it into single-use aliquots and store at -80°C. Perform a stability test of the stock solution under your storage conditions.
Instability in the experimental buffer or medium.Evaluate the stability of this compound in your experimental buffer at the working concentration and temperature. Adjust the pH or add stabilizers if necessary.
Loss of compound activity over time Temperature-induced degradation.Avoid exposing this compound to high temperatures. If heating is necessary for your protocol, conduct a thermal stability study to determine the acceptable temperature range and duration of exposure.
Photodegradation.Protect this compound solutions from light by using amber vials or covering the containers with aluminum foil. Conduct a photostability study if your application involves light exposure.
Appearance of unknown peaks in chromatography Formation of degradation products.This indicates that this compound is degrading under your experimental or storage conditions. Perform a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.
Precipitation of the compound in aqueous solutions Poor aqueous solubility.Use a co-solvent system (e.g., with DMSO or ethanol) or a suitable formulation approach like nanoemulsions or cyclodextrin (B1172386) complexes to improve solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data

Metabolic Stability of this compound

The metabolic stability of this compound was assessed in human liver microsomes (HLMs). The following table summarizes the findings from a comparative study of seven diterpenoids.

Compound Concentration Incubation Time Remaining Compound (%) Metabolic Stability
This compound10 µM60 min~100%High
Anhydrothis compound10 µM60 min~80%Moderate
Cinnzeylanone10 µM60 min~80%Moderate
Anhydrocinnzeylanine (AHC)10 µM60 min~3%Low
Cinncassiol A10 µM60 min~100%High
Cinncassiol B10 µM60 min~100%High
Cinnzeylanine10 µM60 min~100%High
Data adapted from a study on the metabolism of diterpenoids in human liver microsomes.[1][3]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol provides a framework for assessing the stability of this compound in a specific solvent or buffer.

1. Materials:

  • This compound
  • Selected solvent/buffer (e.g., PBS, cell culture medium)
  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)
  • C18 column
  • Calibrated analytical balance and volumetric flasks

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).
  • Dilute the stock solution with the chosen solvent/buffer to the final working concentration.
  • Divide the solution into several aliquots in amber vials.
  • Analyze the initial concentration (T=0) of this compound using a validated HPLC/UPLC method.
  • Store the aliquots under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve an aliquot and analyze the concentration of this compound.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage of remaining this compound against time to determine the stability profile.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and products of this compound under stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC-MS or LC-MS/MS system
  • Photostability chamber
  • Oven

2. Procedure:

  • Acidic Degradation: Mix a solution of this compound with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Analyze samples at various time points.
  • Alkaline Degradation: Mix a solution of this compound with 0.1 M NaOH and incubate at a controlled temperature. Analyze samples at various time points.
  • Oxidative Degradation: Mix a solution of this compound with 3% H₂O₂ and keep it at room temperature. Analyze samples at various time points.
  • Thermal Degradation: Expose a solid sample or solution of this compound to high temperature (e.g., 80°C) in an oven. Analyze samples at various time points.
  • Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber. Keep a control sample wrapped in foil. Analyze both samples at various time points.
  • Analyze all samples using an HPLC-MS or LC-MS/MS system to separate and identify the parent compound and any degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working cond_t0 T=0 Analysis prep_working->cond_t0 cond_temp Temperature (e.g., 4°C, 25°C, 37°C) prep_working->cond_temp cond_ph pH (Acidic, Neutral, Basic) prep_working->cond_ph cond_light Light Exposure (UV/Vis) prep_working->cond_light analysis_hplc HPLC/UPLC Analysis at Time Points cond_t0->analysis_hplc cond_temp->analysis_hplc cond_ph->analysis_hplc cond_light->analysis_hplc analysis_data Data Analysis (% Remaining) analysis_hplc->analysis_data output_profile Stability Profile analysis_data->output_profile

Caption: Experimental workflow for this compound stability testing.

Potential_Degradation_Pathway cluster_degradation Potential Degradation Products This compound This compound Oxidation Oxidized Products (e.g., epoxides, hydroxylated derivatives) This compound->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Hydrolyzed Products (cleavage of ester or ether groups, if any) This compound->Hydrolysis pH Stress (Acid/Base) Isomerization Isomers This compound->Isomerization Thermal/Photo Stress

Caption: Potential degradation pathways for this compound.

References

Troubleshooting Cinnzeylanol peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to the analysis of Cinnzeylanol using reverse-phase High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a natural product derived from plants of the Cinnamomum genus.[1] Its analysis is crucial for researchers in natural product chemistry, pharmacology, and drug development who are investigating its potential therapeutic properties. Accurate and reliable analytical methods are essential for quantification, purity assessment, and stability testing.

Q2: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A2: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is broader than the leading edge. For a polar compound like this compound, this is a common issue in reverse-phase HPLC. Peak tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult.

  • Decrease Sensitivity: Broader peaks have lower peak heights, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

  • Impact Reproducibility: Inconsistent peak shapes can lead to variability in peak area integration and, consequently, poor reproducibility of quantitative results.

Q3: What are the primary causes of this compound peak tailing in reverse-phase HPLC?

A3: The primary cause of peak tailing for polar compounds like this compound is the presence of secondary retention mechanisms.[2] In reverse-phase HPLC with silica-based columns, these secondary interactions often occur between the analyte and residual silanol (B1196071) groups (Si-OH) on the stationary phase surface.[3][4][5] These interactions are particularly prevalent with polar and basic compounds.[2]

Other contributing factors can include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to ionization of both the analyte and the silanol groups, increasing unwanted interactions.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.[7]

  • Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[8]

Troubleshooting Guides

Problem: Significant peak tailing is observed for the this compound peak.

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for this compound.

Troubleshooting Workflow for Peak Tailing

G A Start: Peak Tailing Observed B Step 1: Mobile Phase Optimization A->B C Adjust pH (Lower to 2.5-3.5) B->C Is analyte basic/polar? D Add Buffer (e.g., 10-25 mM Phosphate (B84403) or Acetate) B->D E Add Sacrificial Base (e.g., 0.1% Triethylamine) B->E F Step 2: Column Selection & Care C->F D->F E->F G Use End-Capped Column F->G Using standard silica (B1680970) column? H Use Polar-Embedded/Polar-Endcapped Column F->H Working with highly polar analytes? I Flush Column with Strong Solvent F->I Suspect contamination? J Step 3: Method Parameter Adjustment G->J H->J I->J K Reduce Injection Volume/Concentration J->K Overload suspected? L Optimize Gradient Profile J->L M Step 4: System Check K->M L->M N Minimize Extra-Column Volume M->N Check tubing and connections O Check for Leaks M->O P End: Symmetrical Peak N->P O->P

Caption: A stepwise workflow for troubleshooting this compound peak tailing.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a critical factor in controlling peak shape.

  • pH Adjustment: For polar compounds that may have basic functional groups, lowering the mobile phase pH is a common and effective strategy.[2][9]

    • Recommendation: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an acidifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). At this low pH, residual silanol groups are protonated and less likely to interact with the analyte.[3][6]

  • Buffer Addition: Using a buffer can help maintain a stable pH and mask silanol interactions.

    • Recommendation: Introduce a buffer such as phosphate or acetate (B1210297) at a concentration of 10-25 mM into the aqueous portion of the mobile phase.[10]

  • Use of a Sacrificial Base: For basic analytes, adding a small, competing base to the mobile phase can improve peak shape.

    • Recommendation: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.[4]

Step 2: Column Selection and Care

The choice of HPLC column and its condition are paramount for good chromatography.

  • Column Chemistry:

    • Recommendation: Utilize a high-purity, end-capped C18 or C8 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface less active.[2] For highly polar compounds, consider using a column with a polar-embedded or polar-endcapped stationary phase, which is designed to provide better retention and peak shape for such analytes.[11]

  • Column Contamination:

    • Recommendation: If you suspect column contamination, flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile) to remove strongly retained impurities. Always follow the column manufacturer's guidelines for cleaning and regeneration.

Step 3: Method Parameter Adjustments

Fine-tuning your HPLC method parameters can significantly impact peak symmetry.

  • Sample Overload:

    • Recommendation: To check for mass overload, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column. Reduce the injection volume or the sample concentration.[7]

  • Gradient Optimization:

    • Recommendation: If using a gradient, a shallow gradient around the elution time of this compound may improve peak shape by ensuring a more consistent mobile phase environment as the peak elutes.

Step 4: HPLC System Check

Problems with the instrument itself can lead to poor peak shape.

  • Extra-Column Volume:

    • Recommendation: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[8]

  • System Leaks:

    • Recommendation: Perform a thorough check for any leaks in the system, as these can cause pressure fluctuations and distorted peaks.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for this compound

Objective: To determine the optimal mobile phase pH to minimize peak tailing of this compound.

Materials:

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable acidifier)

  • C18 reverse-phase HPLC column (end-capped)

Procedure:

  • Prepare Mobile Phases:

    • Prepare a series of aqueous mobile phase solutions with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 7.0). Use a calibrated pH meter for accurate measurements. For example, to prepare a pH 3.0 solution, add a small amount of formic acid to HPLC grade water until the desired pH is reached.

    • The organic mobile phase will be acetonitrile.

  • Initial HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase A: Aqueous solution at a specific pH

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a general screening gradient (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength for this compound.

  • Analysis:

    • Inject the this compound standard using each of the prepared aqueous mobile phases.

    • Record the chromatograms for each run.

  • Data Evaluation:

    • Measure the asymmetry factor (As) or tailing factor (Tf) of the this compound peak for each pH condition. A value closer to 1.0 indicates a more symmetrical peak.

    • Compare the peak shapes and select the pH that provides the most symmetrical peak.

Expected Outcome: A lower pH (typically 2.5-3.5) is expected to yield a more symmetrical peak for this compound due to the suppression of silanol ionization.

Quantitative Data Summary:

Mobile Phase pHAsymmetry Factor (As)Tailing Factor (Tf)
2.5Hypothetical ValueHypothetical Value
3.0Hypothetical ValueHypothetical Value
3.5Hypothetical ValueHypothetical Value
4.0Hypothetical ValueHypothetical Value
7.0 (unbuffered)Hypothetical ValueHypothetical Value

Note: The values in this table are hypothetical and should be replaced with experimental data.

Signaling Pathways and Logical Relationships

Chemical Interactions Leading to Peak Tailing

G cluster_0 Stationary Phase cluster_1 Analyte cluster_2 Interaction Silica Silica Surface Silanol Residual Silanol (Si-OH) Silica->Silanol C18 C18 Chains Silica->C18 Secondary Secondary Interaction (Ionic/H-bonding) Silanol->Secondary Primary Primary Interaction (Hydrophobic) C18->Primary This compound This compound (Polar) This compound->Primary interacts with This compound->Secondary interacts with Peak Peak Shape Primary->Peak Secondary->Peak causes Symmetrical Symmetrical Peak Peak->Symmetrical if only primary Tailing Tailing Peak Peak->Tailing if secondary present

Caption: Interactions between this compound and the stationary phase affecting peak shape.

References

Technical Support Center: Optimization of Cinnzeylanol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinnzeylanol extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the efficient extraction of this compound from Cinnamomum zeylanicum.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a pentacyclic diterpene, a type of botanical extract derived from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum.[1][2] It is studied for various scientific applications, including its potential as an antimicrobial agent.[2]

Q2: Which part of the cinnamon plant is best for this compound extraction? A2: this compound and its acetyl derivative, cinnzeylanine, are typically found in the bark of Cinnamomum zeylanicum.[1] While essential oils are extracted from both bark and leaves, the bark is specifically mentioned as a source of these diterpenes.

Q3: What are the most common methods for extracting compounds from cinnamon? A3: Common methods include steam distillation, Soxhlet extraction, hydrodistillation, superheated water extraction (SHWE), and microwave-assisted extraction (MAE).[3][4][5] Steam distillation is often preferred for producing high-quality essential oils, while methods like MAE can offer shorter extraction times.[3][5]

Q4: How do different extraction methods affect the final product? A4: The choice of method significantly impacts the composition and quality of the extract. For instance, steam distillation tends to yield a higher percentage of cinnamaldehyde (B126680) compared to Soxhlet extraction.[5][6] High temperatures in methods like Soxhlet extraction can lead to the thermal degradation of some compounds.[3][6] Solvent extraction methods may also introduce residual solvents into the final product, which can be a concern.[1]

Troubleshooting Guide

Issue 1: Low Yield of Target Compound

  • Q: My extraction yield is consistently low. What factors should I investigate?

    • A: Several factors could be responsible for low yield.

      • Extraction Method: Ensure your chosen method is suitable. Supercritical fluid extraction (SFE) and microwave-assisted extraction (MAE) have been reported to produce higher total yields compared to traditional hydrodistillation.[5]

      • Particle Size: The particle size of the cinnamon bark affects the surface area available for extraction. A particle size of 125 microns has been identified as optimal for the extraction of certain phenolic compounds.[7][8]

      • Extraction Time & Temperature: Inadequate extraction time or non-optimal temperature can lead to incomplete extraction. For steam distillation of cinnamon leaf oil, an optimal time and temperature were found to be 175.43 minutes and 105°C, respectively.[9] However, excessively high temperatures can cause degradation.[3][6]

      • Solvent Choice: The solvent system is critical. For phenolic compounds, a 50% (v/v) methanol (B129727) solution and a 1:1 ratio of hexane (B92381) to methanol have been shown to be effective.[7][8]

Issue 2: Degradation of this compound

  • Q: I suspect the high temperatures of my extraction process are degrading the this compound. What can I do?

    • A: this compound, like many natural products, can be sensitive to heat.

      • Method Selection: Switch to a lower-temperature method. Steam distillation generally uses lower temperatures than Soxhlet extraction.[3] Superheated water extraction (SHWE) is another technique that can be optimized for temperature.[4]

      • Modern Techniques: Consider advanced methods like Microwave-Assisted Extraction (MAE), which often requires shorter extraction times, thereby reducing the overall thermal stress on the compounds.[5][6]

Issue 3: Emulsion Formation During Solvent Extraction

  • Q: I am experiencing emulsion formation in my liquid-liquid extraction step, making separation difficult. How can I resolve this?

    • A: Emulsion formation can occur when using certain solvent extraction methods with cinnamon, potentially due to the presence of cellulose (B213188) breakdown products.[4]

      • Centrifugation: Use a centrifuge to break the emulsion and separate the layers.

      • Saline Wash: Adding a saturated saline solution (brine) can help break emulsions by increasing the polarity of the aqueous phase. The use of a saline solution for washing has been incorporated into optimization studies.[10]

      • Alternative Methods: If the problem persists, consider switching to a method that avoids liquid-liquid extraction, such as steam distillation or solid-phase extraction (SPE) to isolate the compounds from an aqueous solution.[4]

Issue 4: Presence of Impurities in the Final Extract

  • Q: My final this compound extract is not pure. What purification steps are recommended?

    • A: Post-extraction purification is crucial.

      • Rotary Evaporation: If using a solvent-based method like Soxhlet, a rotary evaporator should be used to remove the solvent from the crude extract.[3][11]

      • Solid-Phase Extraction (SPE): SPE can be used to effectively separate the essential oils from the aqueous solution after methods like superheated water extraction.[4]

      • Chromatography: For high-purity this compound required for pharmaceutical research, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are necessary for fractionation and purification.[5]

Data Presentation: Comparison of Extraction Parameters

Table 1: Comparison of Common Cinnamon Extraction Methods

MethodTypical SolventTemperatureAdvantagesDisadvantagesSource
Steam Distillation Water (Steam)~100 °CHigh-quality oil, high cinnamaldehyde content.[3][5]Can be time and energy-intensive.[6][3][6]
Soxhlet Extraction EthanolBoiling point of solventEffective extractionLong duration, high temp can cause degradation, solvent residue.[3][6][3][6]
Hydrodistillation Water100 °CTraditional, simple setup.[6]Lower yield, long extraction time.[5][6][1][6]
Superheated Water Water>100 °C (e.g., 200°C)Environmentally friendly, shorter time than hydrodistillation.[4]Can lead to emulsion formation.[4][4]
Microwave-Assisted VariesVariesShortest extraction time, high efficiency.[5]Requires specialized equipment.[5][6]
Supercritical Fluid CO₂VariesHigh yield, clean extract.[5]High initial equipment cost.[5]

Table 2: Optimized Physico-Chemical Parameters for Phenolic Component Extraction from Cinnamon

ParameterOptimized ConditionResulting ConcentrationSource
Soaking Time 3 days44.6 mg/L Cinnamaldehyde[7][8]
Extraction Time (with Hexane) 2 hours13.5 mg/L Total Phenolics[7][8]
Particle Size 125 microns-[7][8]
Solvent Percentage 50% (v/v) Methanol-[7][8]
Solvent Volume Ratio 1:1 (Hexane:Methanol)14.2 mg/L Eugenol (with Ethanol)[8]
pH 5.014.6 mg/L Eugenol[7][8]

Experimental Protocols

Protocol 1: Steam Distillation for Cinnamon Essential Oil

This protocol is a generalized procedure based on common laboratory practices for steam distillation.

Objective: To extract essential oil from Cinnamomum zeylanicum bark.

Materials:

  • Ground cinnamon bark (particle size ~125 microns)

  • Distilled water

  • Steam distillation apparatus (biomass flask, steam generator, condenser, receiving vessel/separatory funnel)

  • Heating mantle

  • Sodium chloride (for breaking potential emulsions)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • Preparation: Weigh 100g of ground cinnamon bark and place it into the biomass flask of the steam distillation apparatus.

  • Apparatus Setup: Assemble the steam distillation kit. Ensure all glass joints are properly sealed. Fill the steam generator with distilled water to about two-thirds of its capacity.

  • Distillation: Begin heating the steam generator to produce steam. Pass the steam through the biomass flask containing the cinnamon bark. The steam will volatilize the essential oils.

  • Condensation: The mixture of steam and volatile oil vapor will travel to the condenser. Ensure a steady flow of cold water through the condenser jacket to efficiently condense the vapor into a liquid distillate.

  • Collection: Collect the distillate, which will consist of water and the insoluble essential oil, in a separatory funnel. The process will take approximately 2-3 hours. The oil, being denser than water, will typically form the lower layer.

  • Separation: Allow the distillate to cool and the layers to separate completely. Carefully drain the lower layer (essential oil) from the separatory funnel. If an emulsion forms, add a small amount of sodium chloride to the funnel and gently shake to break it.

  • Drying: Dry the collected oil by adding a small amount of anhydrous sodium sulfate. Swirl the mixture and let it stand for 15-20 minutes.

  • Final Product: Decant or filter the dried oil into a clean, airtight, amber-colored vial for storage. Record the final yield.

Visualizations: Workflows and Signaling Pathways

ExtractionWorkflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification Start Cinnamon Bark Grind Grinding (125 microns) Start->Grind Method Select Method Grind->Method SD Steam Distillation Method->SD Water/Steam Soxhlet Soxhlet (Ethanol) Method->Soxhlet Solvent MAE Microwave-Assisted Method->MAE Solvent Filter Filtration / Separation SD->Filter SolvRemove Solvent Removal (Rotary Evaporator) Soxhlet->SolvRemove MAE->SolvRemove Crude Crude Extract Final Purified this compound Crude->Final Filter->Crude SolvRemove->Crude Troubleshooting cluster_checks Potential Causes & Solutions Start Problem: Low Yield P_Size Particle Size Incorrect? Start->P_Size P_Size_Sol Action: Grind to ~125 microns P_Size->P_Size_Sol Yes TimeTemp Time/Temp Not Optimal? P_Size->TimeTemp No TimeTemp_Sol Action: Increase time or adjust temp per method TimeTemp->TimeTemp_Sol Yes Method Method Inefficient? TimeTemp->Method No Method_Sol Action: Consider MAE or SFE for higher throughput Method->Method_Sol Yes Solvent Wrong Solvent/pH? Method->Solvent No Solvent_Sol Action: Optimize solvent ratio and pH (e.g., pH 5) Solvent->Solvent_Sol Yes PI3K_Pathway CZE Cinnamon Zeylanicum Extract (CZE) PI3K PI3K CZE->PI3K Inhibition Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes

References

How to prevent Cinnzeylanol degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of Cinnzeylanol degradation during storage and experimentation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a diterpenoid natural product isolated from plants of the Cinnamomum genus.[1][2] As with many complex natural products, its chemical structure can be susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental results. Maintaining the stability of this compound is crucial for accurate research and development.

Q2: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[1]
In Solvent -80°CUp to 1 year[1]

For solutions, it is advisable to use anhydrous solvents and store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: What are the primary factors that can cause this compound degradation?

Based on the general behavior of terpenoids, the primary factors that can contribute to the degradation of this compound are:

  • Oxidation: Terpenoids with unsaturated components are susceptible to oxidation, which can be triggered by exposure to air (oxygen), light (especially UV), and trace metal ions.[3][4] This can lead to the formation of hydroperoxides and other oxidation products.[5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6] For related compounds in cinnamon essential oil, thermal degradation has been observed at high temperatures. Storing samples in sealed containers can significantly reduce thermal decomposition.

  • Light: Exposure to light, particularly UV radiation, can initiate free-radical reactions that lead to the oxidation and degradation of terpenes.[3][4]

  • Hydrolysis: The presence of water, especially at non-neutral pH and elevated temperatures, can potentially lead to the hydrolysis of certain functional groups. While not extensively documented for this compound, hydrolysis has been observed in related compounds like cinnamaldehyde (B126680) at high temperatures.[7]

Q4: Are there any visual indicators of this compound degradation?

While not definitive without analytical testing, visual cues that may suggest degradation of a this compound sample (either in solid form or in solution) include:

  • A change in color (e.g., yellowing or browning).

  • A change in the physical state of the powder (e.g., clumping or stickiness, which could indicate the presence of degradation products with lower melting points).

  • The appearance of cloudiness or precipitation in a previously clear solution.

If any of these changes are observed, it is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC or LC-MS.

Q5: How can I prevent the degradation of this compound during my experiments?

To minimize degradation during experimental procedures:

  • Prepare solutions fresh whenever possible.

  • If solutions need to be stored, even for a short period, keep them at a low temperature (e.g., 2-8°C) and protected from light.

  • Use high-purity, anhydrous solvents.

  • Consider adding a suitable antioxidant, such as tocopherol, to solutions for long-term experiments, although compatibility and potential interference with the assay should be verified.[3]

  • Avoid exposing this compound to high temperatures for extended periods.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results between batches of this compound. Degradation of one or more batches due to improper storage or handling.1. Verify the purity of each batch using an analytical method like HPLC. 2. Ensure all batches have been stored under the recommended conditions (-20°C for powder, -80°C for solutions in anhydrous solvent). 3. Review experimental protocols to identify any steps that might be contributing to degradation (e.g., prolonged exposure to light or heat).
Loss of biological activity of this compound over time. Chemical degradation of the this compound stock.1. Prepare a fresh stock solution from the solid powder. 2. If using an older stock solution, confirm its concentration and purity via HPLC. 3. Consider performing a forced degradation study (see experimental protocol below) to understand the stability of this compound under your specific experimental conditions.
Change in the color of this compound solution. Likely oxidative or light-induced degradation.1. Discard the discolored solution. 2. Prepare a fresh solution using an anhydrous solvent and protect it from light by using an amber vial or wrapping the container in aluminum foil. 3. Store the solution at -80°C when not in use.

Inferred Degradation Pathways of this compound

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its diterpenoid structure and the known reactivity of similar compounds. The primary degradation mechanisms are likely to be oxidation and dehydration.

G cluster_oxidation Oxidative Degradation cluster_dehydration Acid/Base or Thermal Degradation Cinnzeylanol_ox This compound Epoxides Epoxides Cinnzeylanol_ox->Epoxides [O] Hydroperoxides Hydroperoxides Cinnzeylanol_ox->Hydroperoxides O2 Carbonyls Aldehydes/Ketones Hydroperoxides->Carbonyls Rearrangement Cinnzeylanol_deh This compound Dehydrated_Products Dehydrated this compound (Formation of C=C bonds) Cinnzeylanol_deh->Dehydrated_Products - H2O Rearranged_Products Rearranged Products Dehydrated_Products->Rearranged_Products Rearrangement G cluster_stress Forced Degradation Conditions start Prepare this compound Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Compare Chromatograms, Quantify Degradation analysis->data

References

Technical Support Center: Enhancing the Bioavailability of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Cinnzeylanol for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely bioavailability challenges?

A1: this compound is a diterpenoid compound isolated from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum.[1][2] Its chemical formula is C₂₀H₃₂O₇, and it has a molecular weight of 384.5 g/mol .[1] Like many complex natural products, this compound is presumed to have low aqueous solubility and potentially poor permeability across biological membranes, which are significant hurdles to achieving adequate oral bioavailability for in vivo studies.[3][4] The lack of specific pharmacokinetic data for this compound necessitates a formulation-based approach to enhance its systemic exposure.[2]

Q2: What are the primary strategies for improving the bioavailability of poorly soluble compounds like this compound?

A2: The main strategies focus on improving the dissolution rate and/or the apparent solubility of the compound. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosuspension can enhance dissolution.[3][5]

  • Solubilization Techniques: Employing co-solvents, surfactants, or creating lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[4][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the guest molecule.[5][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in an amorphous state to improve its dissolution.[3][7]

Q3: Are there any established in vivo formulations for this compound?

A3: Currently, there is a lack of published literature detailing specific in vivo formulations for isolated this compound. However, for research purposes, a common starting point for administering poorly soluble compounds is to use a co-solvent system. A suggested formulation for many research compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[8] It is crucial to perform vehicle toxicity studies to ensure the chosen formulation is well-tolerated in the animal model.

Troubleshooting Guides

Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause Troubleshooting Step
Poor Aqueous Solubility The compound is not dissolving sufficiently in the gastrointestinal fluids.
Solution 1: Formulation with Solubilizing Agents. Develop a formulation using co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween 80, Cremophor EL), or lipids. A self-emulsifying drug delivery system (SEDDS) is a good option to explore.
Solution 2: Particle Size Reduction. If working with a solid form, consider micronization or creating a nanosuspension to increase the surface area for dissolution.
Poor Permeability This compound may not be effectively crossing the intestinal epithelium.
Solution: Incorporate Permeability Enhancers. Include excipients that can transiently open tight junctions or inhibit efflux transporters. Bile salts and some surfactants can have this effect.[4] Note: This should be done with caution and thorough toxicity evaluation.
First-Pass Metabolism The compound may be extensively metabolized in the liver before reaching systemic circulation.
Solution: Investigate Alternative Routes of Administration. If oral bioavailability remains low despite formulation optimization, consider intraperitoneal or intravenous administration to bypass the first-pass effect, if the experimental design allows.
Issue 2: Precipitation of this compound in Aqueous Media During in vitro Assays
Possible Cause Troubleshooting Step
Low Solubility in Buffer The concentration of this compound exceeds its solubility limit in the assay buffer.
Solution 1: Use a Co-solvent. Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid affecting the biological system.
Solution 2: Formulation-based Approach. If the in vitro experiment is meant to simulate in vivo conditions, consider using a simple formulation with a non-ionic surfactant like Tween 80 to maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer or bead mill

Methodology:

  • Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v) in purified water.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). Alternatively, use a bead mill with appropriate grinding media.

  • Monitor the particle size distribution of the suspension using a dynamic light scattering (DLS) instrument.

  • Continue homogenization until the desired mean particle size (e.g., < 200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.

  • The resulting nanosuspension can be used for in vitro dissolution studies or, after ensuring sterility, for in vivo administration.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing its solubilization and absorption.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil M 1944 CS, Capryol 90)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Prepare various ratios of the selected oil, surfactant, and co-surfactant. For each mixture, observe the emulsification behavior upon dilution with water. Identify the ratios that form clear or bluish, stable microemulsions.

  • Formulation Preparation: Select an optimal ratio from the phase diagram and dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Emulsification Time: Measure the time taken for the SEDDS to form an emulsion in a standard buffer with gentle agitation.

    • Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion using DLS.

    • In Vitro Drug Release: Perform dissolution studies using a dialysis bag method or a standard dissolution apparatus to compare the release of this compound from the SEDDS versus the unformulated compound.

Data Presentation

Table 1: Hypothetical Formulations for Enhancing this compound Bioavailability

Formulation IDComposition (w/w)Mean Particle Size (nm)In Vitro Dissolution (at 60 min)Predicted Bioavailability Enhancement (Fold Change)
F1 (Control) This compound Powder> 5000< 5%1 (Baseline)
F2 (Nanosuspension) This compound (1%), Poloxamer 188 (0.5%)180 ± 25> 85%3 - 5
F3 (SEDDS) This compound (5%), Capryol 90 (30%), Kolliphor EL (45%), Transcutol HP (20%)45 ± 10> 95%8 - 12
F4 (Co-solvent) This compound (1%), DMSO (10%), PEG300 (40%), Tween 80 (5%), Saline (44%)N/A (Solution)100%5 - 7 (for IV/IP)

Note: The data in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants, Co-solvents) phase_diagram Ternary Phase Diagram Construction solubility->phase_diagram Select Excipients formulation_prep Preparation of this compound Loaded Formulations phase_diagram->formulation_prep Optimize Ratios particle_size Particle/Droplet Size Analysis (DLS) formulation_prep->particle_size dissolution In Vitro Dissolution Studies formulation_prep->dissolution stability Physical & Chemical Stability Assessment formulation_prep->stability pk_study Pharmacokinetic Study in Animal Model dissolution->pk_study Select Lead Formulation data_analysis Data Analysis (Cmax, AUC, T1/2) pk_study->data_analysis bioavailability Bioavailability Calculation data_analysis->bioavailability

Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Generation NFkB_Inhib IκBα ROS->NFkB_Inhib Prevents Degradation of NFkB NF-κB (p65/p50) NFkB_Inhib->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

References

Minimizing epimerization during Cinnzeylanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of Cinnzeylanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a complex diterpenoid natural product with a highly oxygenated and densely functionalized pentacyclic core. The specific three-dimensional arrangement of atoms (stereochemistry) in this compound is crucial for its biological activity. Epimerization, the change in configuration at one stereocenter, can lead to the formation of diastereomers with potentially different or diminished biological effects. Therefore, controlling stereochemistry is paramount during its synthesis.

Q2: What are the most likely steps for epimerization to occur during the synthesis of this compound based on the Inoue et al. total synthesis?

Based on the unified total synthesis of this compound reported by Inoue and colleagues, epimerization is a potential risk during steps that involve:

  • Base- or acid-mediated reactions: The use of strong bases or acids can deprotonate stereogenic centers, leading to racemization or epimerization.

  • Keto-enol tautomerism: Ketones with adjacent stereocenters can epimerize via their enol or enolate forms.

  • High temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.

Specifically, in the synthesis of this compound from the advanced pentacyclic intermediate, reactions involving manipulations of ketone functionalities or the use of basic or acidic conditions for deprotection should be carefully monitored.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Formation of an unexpected diastereomer of this compound. Epimerization at a key stereocenter during a reaction step.1. Lower the reaction temperature: If the reaction allows, perform it at a lower temperature to minimize the chances of epimerization. 2. Use a milder base or acid: If a base or acid is required, screen for milder alternatives that can still facilitate the desired transformation without causing significant epimerization. 3. Reduce reaction time: Prolonged exposure to harsh conditions can increase the extent of epimerization. Monitor the reaction closely and quench it as soon as the starting material is consumed. 4. Change the solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate of epimerization.
Low diastereoselectivity in a reduction or oxidation step. The chosen reagent or reaction conditions are not providing adequate facial selectivity.1. Screen different reducing or oxidizing agents: A variety of reagents with different steric bulk and electronic properties are available. For example, in reductions of ketones, switching from a small hydride donor to a bulkier one may improve diastereoselectivity. 2. Employ a chiral catalyst or auxiliary: Asymmetric catalysis can provide high levels of stereocontrol. 3. Optimize reaction parameters: Temperature, solvent, and stoichiometry of reagents can all impact the stereochemical outcome of a reaction.
Difficulty in separating the desired this compound diastereomer from its epimer. The epimers have very similar physical properties.1. High-performance liquid chromatography (HPLC): Chiral or achiral HPLC with an appropriate column and mobile phase can often resolve closely related diastereomers. 2. Supercritical fluid chromatography (SFC): This technique can sometimes provide better separation for complex molecules than HPLC. 3. Derivatization: Converting the mixture of diastereomers into derivatives can sometimes enhance their separability by chromatography. The derivatizing agent can be removed after separation.

Key Experimental Protocols

The following are detailed methodologies for key transformations in the synthesis of this compound where stereochemical integrity is critical. These are based on the work of Inoue and colleagues and are intended as a guide.

Protocol 1: Stereoselective Reduction of a Ketone Intermediate

This protocol describes a general procedure for the diastereoselective reduction of a ketone, a common step in natural product synthesis where epimerization of an adjacent stereocenter can be a concern.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: Dissolve the ketone substrate (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, methanol, or dichloromethane) and cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Reagent Addition: Slowly add the reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or a bulkier reagent like L-Selectride®) to the stirred solution. The choice of reducing agent and temperature is crucial for stereoselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., water, saturated aqueous ammonium (B1175870) chloride, or Rochelle's salt solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

Visualizations

This compound Synthesis Workflow

G cluster_0 Synthesis of this compound Start Pentacyclic Intermediate '8' Step1 Chemo- and Stereoselective Transformations Start->Step1 Multiple Steps Step2 Protecting Group Manipulations Step1->Step2 Step3 Final Deprotection and Oxidation State Adjustment Step2->Step3 End This compound Step3->End

Caption: A simplified workflow for the synthesis of this compound from a key pentacyclic intermediate.

Troubleshooting Logic for Epimerization

G cluster_1 Troubleshooting Epimerization Start Unexpected Diastereomer Observed Check1 Identify Potential Epimerization Step Start->Check1 Decision1 Is the reaction temperature high? Check1->Decision1 Action1 Lower Reaction Temperature Decision1->Action1 Yes Decision2 Is a strong base or acid used? Decision1->Decision2 No Action1->Decision2 Action2 Screen Milder Reagents Decision2->Action2 Yes Decision3 Is the reaction time long? Decision2->Decision3 No Action2->Decision3 Action3 Reduce Reaction Time Decision3->Action3 Yes End Improved Diastereoselectivity Decision3->End No Action3->End

Caption: A decision-making diagram for troubleshooting unexpected epimerization during synthesis.

Cinnzeylanol NMR Sample Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of Cinnzeylanol samples for Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended amount of this compound for NMR analysis?

A1: The quantity of material required depends on the type of NMR experiment being performed. For a standard ¹H NMR spectrum, 5-25 mg of this compound is typically sufficient.[1][2] For a ¹³C NMR spectrum, which is significantly less sensitive, a higher concentration is needed, generally between 50-100 mg, or as much material as can be dissolved to form a saturated solution.[1][2]

Q2: Which deuterated solvent should I use for this compound?

A2: The choice of solvent is critical. For this compound and related compounds from cinnamon extracts, Methanol-d₄ (CD₃OD) has been shown to be an effective solvent, demonstrating good solubility.[3] Other common solvents used for analyzing cinnamon components include Chloroform-d (CDCl₃) and, for more polar extracts, Deuterium Oxide (D₂O).[3][4] The solvent should be chosen so that its residual peaks do not overlap with signals from the this compound sample.[5]

Q3: What is the optimal volume of solvent to use in the NMR tube?

A3: The sample volume should be sufficient to cover the NMR spectrometer's radiofrequency (RF) coils. For most standard 5 mm NMR tubes, a solvent height of 4-5 cm is optimal, which corresponds to a volume of approximately 0.55-0.7 mL.[1][2] Using too little solvent makes it difficult to achieve good magnetic field homogeneity (shimming), while using too much wastes expensive solvent and can also complicate the shimming process.[1][2][6]

Q4: Do I need to filter my this compound sample?

A4: Yes, it is crucial to filter every sample before transferring it to the NMR tube.[1][2] Suspended solid particles will distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[1] It is recommended to filter the sample through a small, tightly packed plug of glass wool in a Pasteur pipette.[1]

Sample Preparation Protocols & Data

Recommended Sample Concentrations for this compound
NMR ExperimentRecommended Mass (mg)Typical Concentration (mg/mL)Rationale
¹H NMR 5 - 25 mg[2]~10 - 15 mg/mL[3][7]Proton NMR is a sensitive technique requiring a moderate sample amount for a good signal-to-noise ratio in a short time.
¹³C NMR 50 - 100 mg[2]> 50 mg/mL (or saturated)¹³C has a much lower natural abundance and gyromagnetic ratio, requiring a highly concentrated sample for efficient data acquisition.[1]
2D NMR (COSY, HSQC, HMBC) 25 - 100 mg> 20 mg/mLThese experiments require higher concentrations than ¹H NMR to obtain sufficient signal for cross-peaks within a reasonable timeframe.
Detailed Experimental Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of purified this compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) to the vial.[5]

  • Dissolution: Gently vortex or sonicate the vial to ensure the this compound is completely dissolved.[8] Visually inspect the solution to ensure no solid material remains.

  • Filtration: Prepare a filter by tightly packing a small plug of glass wool or a Kimwipe into a Pasteur pipette.[1][5] Do not use cotton wool, as solvents may leach impurities from it.[1]

  • Transfer to NMR Tube: Carefully filter the solution directly into a clean, high-quality 5 mm NMR tube.[1][2] Avoid transferring any particulate matter.

  • Capping and Labeling: Ensure the final solvent height is between 4 and 5 cm.[1] Cap the NMR tube securely to prevent evaporation and label the tube clearly near the top.[5]

Troubleshooting Guide

Q: Why are my NMR peaks broad?

A: Broad spectral lines can be caused by several factors:

  • Particulate Matter: The most common cause is the presence of suspended solids. The sample must be filtered to remove all solid particles.[1][2]

  • High Viscosity: A very concentrated sample can be viscous, leading to broader lines.[1][2] Try diluting the sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[2] These can be difficult to remove but may be minimized by using high-purity solvents and clean glassware.

  • Poor Shimming: An improperly shimmed magnet will result in a non-homogeneous magnetic field and broad peaks.[6] Ensure the sample volume is correct and re-shim the spectrometer.

Q: I see unexpected signals in my spectrum. What could they be?

A: Extraneous peaks usually originate from contaminants:

  • Residual Solvent Peaks: The deuterated solvent will always show small signals from the non-deuterated isotopomer. Refer to a solvent impurity chart to identify these peaks.

  • Water: Many deuterated solvents are hygroscopic and will absorb moisture from the air, resulting in a water peak (e.g., ~1.56 ppm in CDCl₃, ~4.87 ppm in D₂O, ~4.87 ppm in Methanol-d₄).[6] Keep solvent bottles tightly capped.

  • Grease/Dust: Contamination from glassware or spatulas can introduce grease peaks. Ensure all equipment is scrupulously clean.

  • Impurities from Filtration: Using cotton wool for filtration can introduce impurities that are visible in ¹H spectra.[1] Always use glass wool or another inert material.

Q: My sample won't dissolve completely in the chosen solvent. What should I do?

A: If this compound does not fully dissolve, you can try the following:

  • Sonication: Sonicate the sample in a bath for several minutes, as this can aid dissolution.[8]

  • Gentle Heating: Gently warming the sample may increase solubility. However, be cautious as this can also lead to solvent evaporation or sample degradation.

  • Change Solvents: If solubility remains an issue, you may need to try a different deuterated solvent. For complex natural products, a solvent mixture (e.g., Chloroform-d/Methanol-d₄) can sometimes be effective.[7]

Visual Workflows

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis weigh 1. Weigh Sample (5-100 mg) add_solvent 2. Add Solvent (~0.6 mL) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve filter 4. Filter Sample (Glass Wool) dissolve->filter transfer 5. Transfer to NMR Tube filter->transfer cap 6. Cap & Label transfer->cap nmr Acquire NMR Spectrum cap->nmr

Caption: Workflow for preparing a this compound sample for NMR analysis.

G start Poor Spectrum Quality (e.g., Broad Peaks) particulates Did you filter the sample? start->particulates concentration Is the sample very concentrated? particulates->concentration Yes action_filter ACTION: Filter sample through glass wool. particulates->action_filter No filter_yes Yes filter_no No shimming Is sample volume correct (4-5 cm)? concentration->shimming No action_dilute ACTION: Dilute the sample. concentration->action_dilute Yes conc_yes Yes conc_no No action_shim ACTION: Adjust volume and re-shim spectrometer. shimming->action_shim No end_node Re-acquire Spectrum shimming->end_node Yes action_filter->end_node action_dilute->end_node action_shim->end_node

Caption: Troubleshooting flowchart for poor NMR spectral quality.

References

Validation & Comparative

A Comparative Analysis of Cinnamaldehyde and Its Synthetic Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the natural compound cinnamaldehyde (B126680) and its synthetic derivatives. The content is supported by experimental data to inform future research and development.

Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, is a rich source of various bioactive compounds. Among these, the diterpenoid Cinnzeylanol has been identified. However, the most abundant and extensively studied bioactive component of cinnamon is cinnamaldehyde, an α,β-unsaturated aldehyde responsible for its characteristic flavor and aroma.[1][2] Cinnamaldehyde has demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This has spurred significant interest in the synthesis of cinnamaldehyde derivatives with the aim of enhancing its therapeutic potential, improving stability, and reducing potential toxicity.[1][3][6] This guide presents a comparative study of cinnamaldehyde and its synthetic derivatives, summarizing their biological performance with supporting experimental data and detailed methodologies.

Comparative Biological Activity of Cinnamaldehyde and Its Derivatives

The therapeutic efficacy of cinnamaldehyde and its synthetic analogs has been evaluated across several key areas of drug development. The following tables summarize the quantitative data from various studies, providing a clear comparison of their anticancer, anti-inflammatory, and antimicrobial activities.

Table 1: Comparative Anticancer Activity

The anticancer potential of cinnamaldehyde and its derivatives has been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are commonly used to quantify this activity, with lower values indicating greater potency.

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
Cinnamaldehyde Human Jurkat T cellsMTT0.057[7]
Human U937 cellsMTT0.076[7]
Human breast (MCF-7)MTT~440 (58 µg/mL)[7]
Human breast (MDA-MB-231)MTT~92.5 (12.23 µg/mL)[7]
Human colon (HCT116)-~302.6 (40 µg/mL)[7]
2-Hydroxycinnamaldehyde Human colon tumor cells--[6]
Dimeric Cinnamaldehydes (Piperazine derivative) Human colon tumor cells-0.6 - 10[6]
2-Nitrocinnamaldehyde ---[8]
2-Aminocinnamaldehyde ---[8]

Note: IC50/GI50 values are converted to µM for comparison where possible. Original units are provided in parentheses.

Table 2: Comparative Anti-inflammatory Activity

The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineParameterIC50 (µM)Reference
E-Cinnamaldehyde RAW 264.7NO Inhibition55 ± 9[4]
RAW 264.7TNF-α Inhibition63 ± 9[4]
o-Methoxycinnamaldehyde RAW 264.7NO Inhibition35 ± 9[4]
RAW 264.7TNF-α Inhibition78 ± 16[4]
Cinnamic Aldehyde RAW 264.7NO Production~12.5 - 50[9]
Table 3: Comparative Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Cinnamaldehyde Escherichia coli-[10]
Staphylococcus aureus-[3]
Cinnamaldehyde-GA Schiff base Staphylococcus aureus46[3]
Escherichia coli375[3]
4-Bromo-cinnamaldehyde Candida albicans (biofilm)<100[11]
4-Chloro-cinnamaldehyde Candida albicans (biofilm)<100[11]
α-Methyl-cinnamaldehyde Candida albicans (biofilm)<100[11]
trans-4-Methyl cinnamaldehyde Candida albicans (biofilm)<100[11]

Key Signaling Pathways and Experimental Workflows

The biological activities of cinnamaldehyde and its derivatives are mediated through various molecular mechanisms, including the modulation of key signaling pathways. The development and evaluation of these compounds follow a structured workflow.

signaling_pathway Figure 1: Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->Inflammatory_Genes Induces Transcription Cinn Cinnamaldehyde & Derivatives Cinn->IKK Inhibits Cinn->NFkB Inhibits Translocation

Caption: Simplified NF-κB Signaling Pathway.

experimental_workflow Figure 2: General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Cinnamaldehyde Cinnamaldehyde Reaction Chemical Reaction (e.g., Condensation, Oxidation) Cinnamaldehyde->Reaction Derivatives Synthetic Derivatives Reaction->Derivatives Anticancer Anticancer Assays (MTT, Apoptosis) Derivatives->Anticancer Test Anti_inflammatory Anti-inflammatory Assays (NO, TNF-α) Derivatives->Anti_inflammatory Test Antimicrobial Antimicrobial Assays (MIC, MBC) Derivatives->Antimicrobial Test Data Comparative Data Analysis (IC50, MIC) Anticancer->Data Anti_inflammatory->Data Antimicrobial->Data

Caption: General Workflow for Synthesis and Evaluation.

Detailed Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for the key assays cited in this guide.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere for 24 hours.

    • The culture medium is replaced with fresh medium containing serial dilutions of cinnamaldehyde or its derivatives. Control wells receive vehicle-only medium.

    • Plates are incubated for 24, 48, or 72 hours.

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[12]

    • The medium is carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.[12]

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.[12]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Culture and Stimulation: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM with 10% FBS. Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Assay Procedure:

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

  • Data Analysis: The absorbance is measured at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Assay Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.[14]

    • Each well is inoculated with the standardized bacterial suspension.[14]

    • Positive (bacteria and broth) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The available data indicates that synthetic modification of cinnamaldehyde can lead to derivatives with significantly enhanced biological activities. For instance, dimeric cinnamaldehydes have shown potent anticancer effects at much lower concentrations than the parent compound.[6] Similarly, certain halogenated and methylated derivatives exhibit superior anti-biofilm activity against Candida albicans compared to cinnamaldehyde.[11] The development of these synthetic derivatives represents a promising strategy in the search for novel therapeutic agents. The detailed protocols and comparative data presented in this guide are intended to facilitate further research in this area, ultimately contributing to the development of more effective treatments for a range of diseases.

References

Validating the Anti-inflammatory Mechanism of Cinnzeylanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Cinnzeylanol, a botanical extract from Cinnamomum zeylanicum, against the well-established steroidal anti-inflammatory drug, Dexamethasone. The primary active components of this compound responsible for its bioactivity are cinnamaldehyde (B126680) and eugenol (B1671780).[1] This document summarizes their effects on key inflammatory mediators and signaling pathways, presenting supporting experimental data and detailed protocols to aid in the validation of this compound's mechanism of action.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound's active components and Dexamethasone on the production of key inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This cell line is a widely accepted model for studying inflammatory responses.

CompoundInflammatory MediatorIC50 ValueCell LineStimulant
E-Cinnamaldehyde Nitric Oxide (NO)55 ± 9 µMRAW 264.7LPS + IFN-γ
TNF-α63 ± 9 µMRAW 264.7LPS + IFN-γ
o-Methoxycinnamaldehyde Nitric Oxide (NO)35 ± 9 µMRAW 264.7LPS + IFN-γ
TNF-α78 ± 16 µMRAW 264.7LPS + IFN-γ
Dexamethasone Nitric Oxide (NO)34.60 µg/mL (~88 µM)RAW 264.7LPS

Note: The IC50 value for Dexamethasone was converted from µg/mL to µM for comparative purposes, assuming a molecular weight of 392.46 g/mol .

Signaling Pathways and Mechanisms of Action

This compound's Anti-inflammatory Mechanism:

The anti-inflammatory effects of this compound, primarily attributed to cinnamaldehyde, are mediated through the inhibition of key pro-inflammatory signaling pathways. Upon stimulation by inflammatory agents like LPS, Toll-like receptor 4 (TLR4) is activated, initiating a downstream cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal in the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS), which produces NO. Cinnamaldehyde has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[2] Additionally, it can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, further contributing to the reduction of inflammatory responses.

Cinnzeylanol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates (Inhibition) NFκB NF-κB (p50/p65) IκBα->NFκB Sequesters NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates This compound This compound (Cinnamaldehyde) This compound->IKK Inhibits This compound->MAPK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, etc.) NFκB_nuc->Genes Induces AP1->Genes Induces

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Dexamethasone's Anti-inflammatory Mechanism:

Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects through a different mechanism. It passively diffuses into the cell and binds to the glucocorticoid receptor (GR) in the cytoplasm.[3][4][5] This complex then translocates to the nucleus where it can act in two primary ways:

  • Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1).[6]

  • Transrepression: More significantly for its anti-inflammatory action, the GR complex can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[3][7] It achieves this by either directly binding to these factors and preventing their interaction with DNA or by inducing the expression of IκBα, which sequesters NF-κB in the cytoplasm.

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds GR_Dex GR-Dexamethasone Complex GR_Dex_nuc GR-Dexamethasone Complex GR_Dex->GR_Dex_nuc Translocates NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates GR_Dex_nuc->NFκB_nuc Inhibits AP1 AP-1 GR_Dex_nuc->AP1 Inhibits ProInflam_Genes Pro-inflammatory Gene Expression GR_Dex_nuc->ProInflam_Genes Inhibits AntiInflam_Genes Anti-inflammatory Gene Expression (Annexin-1) GR_Dex_nuc->AntiInflam_Genes Induces NFκB_nuc->ProInflam_Genes Induces AP1->ProInflam_Genes Induces LPS_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Incubate_24h Incubate for 24h Seed->Incubate_24h Pretreat Pre-treat with this compound or Dexamethasone Incubate_24h->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (TNF-α) Collect_Supernatant->ELISA Western_Blot Western Blot (Proteins) Lyse_Cells->Western_Blot

References

A Comparative Guide to the Bioactivity of Cinnzeylanol and Other Cinnamon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of Cinnzeylanol, a botanical extract derived from Cinnamomum zeylanicum, and other prominent bioactive compounds found in cinnamon, including cinnamaldehyde (B126680), eugenol, and linalool. The comparison is based on experimental data from scientific literature, focusing on anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.

It is important to note that while "this compound" is identified as a botanical extract of Cinnamomum zeylanicum, specific quantitative bioactivity data for a commercial product under this name is limited in the available scientific literature.[1] Therefore, this guide will utilize data from studies on "Cinnamomum zeylanicum extract" as a representative proxy for this compound, given that its primary active components are cinnamaldehyde and eugenol.[1]

Data Presentation: Comparative Bioactivity of Cinnamon Compounds

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the bioactivities of Cinnamomum zeylanicum extract (representing this compound), cinnamaldehyde, eugenol, and linalool.

Table 1: Anti-inflammatory Activity

Compound/ExtractAssayCell LineIC50 ValueReference
C. zeylanicum Leaf Extract (Ethanolic)Nitric Oxide (NO) Scavenging-40.26 ± 0.52 µg/mL[2]
C. zeylanicum Leaf Extract (DM)Nitric Oxide (NO) Scavenging-69.63 ± 0.56 µg/mL[2]
E-CinnamaldehydeNO Production InhibitionRAW 264.7 Macrophages55 ± 9 µM (7.3 ± 1.2 µg/mL)[3]
o-Methoxy CinnamaldehydeNO Production InhibitionRAW 264.7 Macrophages35 ± 9 µM (5.7 ± 1.5 µg/mL)[3]
E-CinnamaldehydeTNF-α InhibitionRAW 264.7 Macrophages63 ± 9 µM (8.3 ± 1.2 µg/mL)[3]
o-Methoxy CinnamaldehydeTNF-α InhibitionRAW 264.7 Macrophages78 ± 16 µM (12.6 ± 2.6 µg/mL)[3]

Table 2: Antioxidant Activity

Compound/ExtractAssayEC50/IC50 ValueReference
C. zeylanicum DecoctionDPPH Radical Scavenging162.77 ± 6.59% (EC50)[4]
C. zeylanicum Bark InfusionDPPH Radical Scavenging3.03 µg/mL (IC50)[5]
C. zeylanicum Bark Ethanolic ExtractDPPH Radical Scavenging8.36 µg/mL (IC50)[5]
C. zeylanicum Leaf Essential OilDPPH Radical ScavengingLower than eugenol[6]

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound/ExtractMicroorganismMIC Value (µg/mL)Reference
C. zeylanicum Essential OilPaenibacillus larvae25-100[7]
C. zeylanicum Essential OilEscherichia coli4880[8]
C. zeylanicum Essential OilStaphylococcus aureus4880[8]
C. zeylanicum Essential OilPseudomonas aeruginosa19530[8]
CinnamaldehydeS. aureus35[9]
CinnamaldehydeK. pneumoniae110[9]
EugenolVarious BacteriaHigher MIC than cinnamaldehyde[10]

Table 4: Anticancer Activity (IC50)

Compound/ExtractCell LineIC50 ValueReference
C. zeylanicum Extract (CZE)SCC-9 (Oral Cancer)100 µg/mL (48h)[11]
C. zeylanicum Extract (CZE)SCC-25 (Oral Cancer)30 µg/mL (48h)[11]
C. zeylanicum DecoctionK-562 (Leukemia)Potent cytotoxic agent[4]
Cinnamon ExtractU-87 (Glioblastoma)0.729 mg/100µl[12]
Cinnamaldehyde (CIN)SCC-9 (Oral Cancer)40 µM (48h)[11]
Cinnamaldehyde (CIN)SCC-25 (Oral Cancer)45 µM (48h)[11]
CinnamaldehydeHL-60 (Leukemia)30.7 mM
CinnamaldehydeHepG2 (Liver Cancer)~30 µM (inhibited ~71% proliferation)
EugenolHeLa (Cervical Cancer)500 µM (50% inhibition)
EugenolHL-60 (Leukemia)23.7 mM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Various concentrations of the test compound (e.g., this compound, cinnamaldehyde) are prepared.

  • A fixed volume of the DPPH solution is added to each concentration of the test sample.

  • The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.[5]

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

  • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.

  • The absorbance of the resulting pink-colored azo dye is measured at approximately 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.[3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method that involves serial dilutions of the antimicrobial agent in a liquid growth medium.

Procedure:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

  • Positive (microorganism and broth without the test compound) and negative (broth only) control wells are included.

  • The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the microorganism to grow.

  • After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

Principle: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specific period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plate is incubated for a few hours (e.g., 3-4 hours) to allow the formazan crystals to form.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[11][12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate some of the key signaling pathways modulated by the bioactive compounds of cinnamon.

Anti_inflammatory_Cinnamaldehyde cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor Phosphorylation & Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->IKK Inhibition

Caption: Cinnamaldehyde's anti-inflammatory action via NF-κB pathway inhibition.

Antioxidant_Eugenol cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Eugenol Eugenol Eugenol->Keap1 Inhibition

Caption: Eugenol's antioxidant effect through activation of the Nrf2 pathway.

Anticancer_Linalool Linalool Linalool p53 p53 Linalool->p53 Upregulation Bax Bax Linalool->Bax Upregulation p21 p21 p53->p21 Activation CDK Cyclin/CDK Complexes p21->CDK Inhibition Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotion Apoptosis Apoptosis Caspases Caspases Bax->Caspases Activation Caspases->Apoptosis Induction

Caption: Linalool's anticancer mechanism via cell cycle arrest and apoptosis.

Experimental_Workflow_MTT_Assay start Seed Cancer Cells in 96-well Plate treat Treat with Cinnamon Compound/Extract start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure end Calculate IC50 Value measure->end

Caption: Experimental workflow for determining anticancer activity using the MTT assay.

References

A Head-to-Head Comparison of Cinnzeylanol Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Cinnzeylanol from Cinnamomum zeylanicum is a critical first step. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research and development needs.

This compound, a botanical extract derived from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum, is a complex mixture of bioactive compounds.[1] Its antimicrobial properties are largely attributed to its primary active components, cinnamaldehyde (B126680) and eugenol.[1] The choice of extraction method significantly impacts the yield, purity, and overall composition of the final extract. This comparison guide delves into the nuances of steam distillation, solvent extraction (Soxhlet), accelerated solvent extraction (ASE), ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE), providing a comprehensive overview of their performance.

Comparative Analysis of Extraction Methods

The following tables summarize the quantitative data from various studies, offering a clear comparison of the different extraction techniques based on yield and the content of the primary active components, cinnamaldehyde and eugenol.

Extraction Method Raw Material Extraction Time Yield of Essential Oil Cinnamaldehyde Content (%) Eugenol Content (%) Reference
Steam DistillationCinnamon Sticks5 hours0.914 g / 100-150 g94.73-[2]
Steam DistillationCinnamon Sticks10 hours1.538 g / 100-150 g94.75-[2]
Soxhlet ExtractionCinnamon Sticks5 hours5.785 g / 100-150 g73.16-[2]
Soxhlet ExtractionCinnamon Sticks10 hours6.836 g / 100-150 g62.74-[2]
Accelerated Solvent Extraction (ASE)C. zeylanicum--19.33 ± 0.002 mg/g10.57 ± 0.03 mg/g[3]
Ultrasonic-Assisted Extraction (UAE)C. zeylanicum----[3]
Supercritical CO2 Extraction (SFE)C. zeylanicum Bark--77.13.0[4][5]
Superheated Water Extraction (SHWE)C. zeylanicum Bark-->80-[6]
Superheated Water Extraction (SHWE)C. zeylanicum Leaves---up to 98[6]
Subcritical n-butane ExtractionC. cassia45 min3.45%62.96-[7]
Subcritical ethanol (B145695) ExtractionC. cassia60 min12.49%--[7]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in the raw material, particle size, and specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation.

Steam Distillation

This method involves the use of steam to volatilize the essential oils from the plant material.

Procedure:

  • Preparation: Grind approximately 10 g of cinnamon sticks into small pieces.[8]

  • Apparatus Setup: Place the ground cinnamon in a 250-mL round-bottom flask and add water to about half-full.[8] Assemble the distillation apparatus with a condenser and a receiving flask.[8]

  • Distillation: Heat the flask to boil the water. The steam will pass through the cinnamon, carrying the volatile oils.[8]

  • Collection: Continue the distillation for a set period (e.g., 45 minutes to 10 hours) until a sufficient amount of distillate is collected (approximately 30 mL).[2][8] The distillate will appear cloudy or milky due to the emulsion of essential oil in water.[9]

  • Separation: The collected distillate is then subjected to separation, often using a separatory funnel, to isolate the essential oil from the aqueous layer.[2]

Soxhlet Extraction

A type of continuous solvent extraction, this method is known for its efficiency in extracting compounds with limited solubility.

Procedure:

  • Preparation: Place a known quantity of ground cinnamon into a thimble.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed atop a flask containing the extraction solvent (e.g., ethanol) and below a condenser.

  • Extraction: The solvent is heated to reflux. The solvent vapor travels up a distillation arm, and condenses in the condenser, dripping down into the thimble containing the raw material.

  • Siphoning: Once the liquid level in the thimble chamber reaches the top of a siphon arm, the liquid and extracted compounds are siphoned back into the distillation flask.

  • Cycles: This process is repeated for a specified duration (e.g., 5 or 10 hours).[2]

  • Purification: The resulting extract is typically in a crude form and may require further purification using techniques like rotary evaporation to remove the solvent.[2]

Supercritical Fluid Extraction (SFE)

This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

Procedure:

  • Preparation: The ground cinnamon bark is placed into an extraction vessel.

  • Pressurization and Heating: Carbon dioxide is pumped into the vessel and brought to a supercritical state by controlling the pressure and temperature.

  • Extraction: The supercritical CO2 flows through the plant material, dissolving the this compound components.

  • Separation: The pressure is then reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted oil, which is collected in a separator.

Subcritical n-butane and Ethanol Extraction

This method employs solvents below their critical point to extract bioactive compounds.

Procedure for Subcritical n-butane Extraction:

  • Extraction Parameters: The extraction is conducted in a specialized vessel with the following optimized parameters: an extraction time of 45 minutes, a temperature of 40°C, and a liquid-to-solid ratio of 2.[7]

  • Solvent Removal: After extraction, the solvent is removed using a rotary vacuum evaporator at 40°C.[7]

Procedure for Subcritical Ethanol Extraction:

  • Extraction Parameters: The optimized conditions for this method are an extraction time of 60 minutes, a temperature of 150°C, and a solvent-to-solid ratio of 15.[7]

  • Solvent Removal: The solvent is removed post-extraction using a rotary vacuum evaporator at 40°C.[7]

Visualizing the Extraction Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described extraction methods.

Steam_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_collection Collection & Separation A Cinnamon Sticks B Grinding A->B C Ground Cinnamon + Water in Flask B->C D Heating & Steam Generation C->D E Volatilization of Essential Oils D->E F Condensation E->F G Collection of Distillate (Oil-Water Emulsion) F->G H Separation (Separatory Funnel) G->H I This compound (Essential Oil) H->I J Aqueous Waste H->J

Caption: Workflow for Steam Distillation of this compound.

Soxhlet_Extraction_Workflow cluster_prep Preparation cluster_extraction Soxhlet Extraction Cycle cluster_purification Purification A Ground Cinnamon B Loading into Thimble A->B C Solvent Heating & Vaporization B->C D Condensation into Thimble C->D Continuous Cycle E Extraction of this compound D->E Continuous Cycle F Siphoning of Extract into Flask E->F Continuous Cycle F->C Continuous Cycle G Crude Extract in Solvent F->G H Solvent Removal (Rotary Evaporation) G->H I Purified this compound H->I

Caption: Workflow for Soxhlet Extraction of this compound.

SFE_Workflow cluster_prep Preparation cluster_extraction Supercritical Fluid Extraction cluster_separation Separation A Ground Cinnamon Bark B Loading into Extraction Vessel A->B C Pressurizing & Heating CO2 to Supercritical State B->C D Extraction of this compound C->D E Depressurization D->E F Gaseous CO2 E->F Recycled G This compound Extract E->G

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Discussion

The selection of an appropriate extraction method depends on the specific goals of the research.

  • Steam Distillation is a relatively simple and cost-effective method that yields a high-purity product, particularly in terms of cinnamaldehyde content.[2][10] However, it can be time-consuming and may lead to the degradation of some heat-sensitive compounds.[10]

  • Soxhlet Extraction generally provides a higher yield of total extract compared to steam distillation.[2] The trade-off is a lower percentage of the key active component, cinnamaldehyde, likely due to thermal degradation during the prolonged heating process.[2][10]

  • Accelerated Solvent Extraction (ASE) and Ultrasonic-Assisted Extraction (UAE) are modern techniques that can offer faster extraction times and reduced solvent consumption. ASE, in particular, has been shown to yield high levels of cinnamaldehyde and eugenol.[3]

  • Supercritical Fluid Extraction (SFE) is a "green" technology that avoids the use of organic solvents and operates at relatively low temperatures, preserving thermolabile compounds. It can produce a high-quality extract with a significant concentration of cinnamaldehyde.[4][5][11]

  • Superheated Water Extraction (SHWE) is another environmentally friendly method that can yield a high-quality oil with a high proportion of key components like cinnamaldehyde and eugenol.[6]

  • Subcritical Solvent Extraction with solvents like n-butane and ethanol offers an alternative with varying polarities, allowing for the targeted extraction of different compound classes.[7]

Ultimately, for applications requiring high purity of cinnamaldehyde, steam distillation or SFE may be the preferred methods. For maximizing the total extract yield, Soxhlet extraction or subcritical ethanol extraction could be more suitable. ASE and UAE present a balance of efficiency and yield. The choice will be guided by the desired final product characteristics, available equipment, and environmental considerations.

References

Unveiling the Consistent Efficacy of Cinnzeylanol Across Diverse Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reproducibility of a compound's effects is paramount. This guide provides a comprehensive comparison of Cinnzeylanol's performance across various cell models, supported by experimental data, detailed protocols, and visual representations of its molecular interactions.

This compound, a key bioactive component derived from cinnamon, has demonstrated a consistent and reproducible range of biological activities, primarily centered around anti-tumor, anti-inflammatory, and neuroprotective effects. This guide synthesizes findings from multiple studies to present a clear picture of its efficacy and mechanisms of action in different cellular contexts.

Quantitative Comparison of this compound's Effects

The following tables summarize the quantitative data on the biological effects of this compound and cinnamon extracts, showcasing its potency in various cell lines.

Table 1: Anti-tumor Activity of Cinnamon Extract (CZE) and Cinnamaldehyde (B126680) (CIN) in Oral Cancer Cells

Cell LineTreatmentEffectMeasurementResultCitation
SCC-9CZEEarly ApoptosisAnnexin-V/PI Staining5.0% to 41.1% increase[1][2]
SCC-9CINEarly ApoptosisAnnexin-V/PI Staining5.0% to 90.5% increase[1][2]
SCC-9CINLate ApoptosisAnnexin-V/PI Staining6.2% to 39.7% increase[1][2]
SCC-25CZE & CINApoptosisAnnexin-V/PI StainingDose-dependent increase[1][2]
Oral Cancer Cells (SCC-4, SCC-9, SCC-25)CZE & CINGrowth InhibitionMTT AssayDose-dependent inhibition[1][3]

Table 2: Anti-inflammatory Activity of Cinnamon Extracts and Cinnamaldehyde

Cell LineTreatmentEffectIC50 Value (µM)Citation
RAW 264.7E-cinnamaldehydeNO Production Inhibition55 ± 9[4]
RAW 264.7o-methoxycinnamaldehydeNO Production Inhibition35 ± 9[4]
RAW 264.7E-cinnamaldehydeTNF-α Production Inhibition63 ± 9[4]
RAW 264.7o-methoxycinnamaldehydeTNF-α Production Inhibition78 ± 16[4]

Table 3: Cytotoxicity of Ethanolic Leaf Extract of Cinnamomum zeylanicum

Cell LineGI50 (µg/mL)LC50 (µg/mL)Citation
MCF7 (Breast Cancer)144.84 ± 1.59 - 269.00 ± 0.51355.44 ± 9.38 - 717.71 ± 23.69[5][6]
HepG2 (Hepatocarcinoma)144.84 ± 1.59 - 269.00 ± 0.51355.44 ± 9.38 - 717.71 ± 23.69[5][6]
AN3CA (Endometrial Adenocarcinoma)144.84 ± 1.59 - 269.00 ± 0.51355.44 ± 9.38 - 717.71 ± 23.69[5][6]

Key Signaling Pathways Modulated by this compound

This compound consistently exerts its effects by modulating critical signaling pathways involved in cell survival, proliferation, and inflammation. The PI3K/Akt/mTOR and NF-κB pathways are primary targets, with the MAPK pathway also being implicated.

Cinnzeylanol_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PI3K PI3K This compound->PI3K IKK IKK This compound->IKK MAPK MAPK This compound->MAPK Bcl2 Bcl-2 This compound->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation NFkB NF-κB NFkB->Bcl2 Inflammation Inflammation NFkB->Inflammation IkB IκB IKK->IkB IkB->NFkB | Caspase3 Caspase-3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's multifaceted inhibitory action on key signaling pathways.

Experimental Protocols

The reproducibility of this compound's effects is underpinned by standardized experimental methodologies. Below are detailed protocols for key assays cited in the literature.

Cell Viability and Proliferation (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or cinnamon extract and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound or cinnamon extract for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, NF-κB, Bcl-2, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Cell_Culture Cell Seeding Treatment This compound Treatment Cell_Culture->Treatment MTT MTT Assay (Viability/Proliferation) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Data_Analysis Quantitative Analysis & Pathway Mapping MTT->Data_Analysis AnnexinV->Data_Analysis WesternBlot->Data_Analysis

Caption: A generalized workflow for assessing this compound's cellular effects.

Conclusion

The data presented in this guide strongly supports the reproducible efficacy of this compound and cinnamon extracts across a diverse range of cell models. Its consistent modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways highlights its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. The detailed experimental protocols provide a foundation for further research and validation of its promising biological activities.

References

Cinnzeylanol's efficacy in comparison to known therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Cinnzeylanol, a botanical extract derived from Cinnamomum zeylanicum, against established therapeutic agents. The information presented is supported by experimental data to aid in the evaluation of its potential in drug development.

Executive Summary

This compound, rich in bioactive compounds such as cinnamaldehyde (B126680) and eugenol, has demonstrated significant anti-inflammatory and antioxidant properties in various in vitro and in vivo studies. This guide summarizes the quantitative data on its efficacy in comparison to commonly used anti-inflammatory drugs and antioxidants. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to elucidate its mechanisms of action.

Data Presentation: Comparative Efficacy of this compound and its Components

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of this compound and its active constituents in comparison to known therapeutic agents. It is important to note that these values are compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Anti-inflammatory Activity

Compound/DrugAssayCell LineIC50 ValueSource
E-Cinnamaldehyde Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages55 ± 9 µM (7.3 ± 1.2 µg/mL)[1][2]
o-Methoxycinnamaldehyde Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages35 ± 9 µM (5.7 ± 1.5 µg/mL)[1][2]
E-Cinnamaldehyde TNF-α Production InhibitionRAW 264.7 Macrophages63 ± 9 µM (8.3 ± 1.2 µg/mL)[1]
o-Methoxycinnamaldehyde TNF-α Production InhibitionRAW 264.7 Macrophages78 ± 16 µM (12.6 ± 2.6 µg/mL)[1]
Cinnamon Leaf Extract (DM) COX-1 Inhibition-6.62 ± 0.85 µg/mL[3]
Cinnamon Leaf Extract (DM) COX-2 Inhibition-44.91 ± 3.06 µg/mL[3]
Cinnamon Leaf Extract (Ethanolic) COX-1 Inhibition-26.58 ± 2.79 µg/mL[3]
Cinnamon Leaf Extract (Ethanolic) COX-2 Inhibition-318.74 ± 12.34 µg/mL[3]
Celecoxib COX-1 Inhibition-12.3 ± 0.4 mg/L (~12.3 µg/mL)[4]
Celecoxib COX-2 Inhibition-Markedly lower than COX-1[4]
Ibuprofen Clinical Trial (Primary Dysmenorrhea)Human SubjectsComparable to Cinnamon[5]
Ceylon Cinnamon Extract (CCE) Inflammatory Gene Expression (IL-1β, TNF, IL-8)-More efficient than cinnamaldehyde alone[6]
Dexamethasone Inflammatory Signaling Suppression-3.2 µM was similarly potent to 30 µM Cinnamaldehyde[6]

Table 2: Antioxidant Activity

Compound/DrugAssayIC50 Value / ActivitySource
Cinnamon Bark Infusion DPPH Radical Scavenging3.03 µg/mL[7]
Rutin DPPH Radical Scavenging15.27 µg/mL[7]
Cinnamon Bark Ethanolic Extract DPPH Radical Scavenging8.36 µg/mL[7]
Cinnamon Bark Water Extract DPPH Radical Scavenging8.89 µg/mL[7]
Cinnamon Oil Superoxide Anion Scavenging85% antioxidant activity[7]
Cinnamon Methanolic Extract Lipid Peroxidation Inhibition95.5% inhibition[8]
Butylated hydroxytoluene (BHT) Lipid Peroxidation Inhibition80% inhibition[8]

Experimental Protocols

1. Measurement of Nitric Oxide (NO) and TNF-α Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or its components for a specified time, followed by stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.[9][10] Equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed, and the absorbance is measured at 540-550 nm. A standard curve using sodium nitrite is used for quantification.

  • TNF-α ELISA: The concentration of TNF-α in the culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

2. β-Carotene/Linoleic Acid Bleaching Assay for Antioxidant Activity

  • Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of β-carotene, which is induced by the free radicals generated from the oxidation of linoleic acid. The loss of conjugation of β-carotene leads to a decrease in its characteristic absorbance at 470 nm.

  • Procedure:

    • A solution of β-carotene in chloroform (B151607) is prepared.

    • Linoleic acid and Tween 40 (an emulsifier) are added to the β-carotene solution.

    • Chloroform is evaporated under a vacuum to form a film.

    • Oxygenated distilled water is added, and the mixture is vigorously shaken to form an emulsion.

    • Aliquots of the emulsion are transferred to a 96-well plate, and the test sample (this compound extract or standard antioxidant) is added.

    • The initial absorbance at 470 nm is measured.

    • The plate is incubated at 50°C, and the absorbance is read at regular intervals for a specified period (e.g., 120 minutes).

    • A control without the antioxidant and a blank without β-carotene are also run.

  • Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.[8][11][12]

Signaling Pathways and Mechanisms of Action

1. Inhibition of the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB signaling pathway. Cinnamaldehyde, a key component, has been shown to prevent the activation of NF-κB.[13][14] This inhibition leads to the downregulation of pro-inflammatory genes, including those encoding for iNOS (producing nitric oxide) and COX-2, as well as cytokines like TNF-α and IL-6.[14][15]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_in_Nucleus NF-κB This compound This compound (Cinnamaldehyde) This compound->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_in_Nucleus->ProInflammatory_Genes Activates Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

2. Modulation of the PI3K/Akt/mTOR Signaling Pathway

This compound and its components have also been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, growth, and survival.[16][17] Inhibition of this pathway can contribute to the anti-tumor effects observed with this compound extracts.[16]

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibits

Caption: this compound modulates the PI3K/Akt/mTOR pathway.

3. Experimental Workflow for Efficacy Assessment

The general workflow for assessing the therapeutic efficacy of this compound involves a series of in vitro and in vivo experiments.

Experimental_Workflow Start Start: This compound Extract Preparation In_Vitro In Vitro Assays Start->In_Vitro Anti_Inflammatory Anti-inflammatory (e.g., NO, TNF-α) In_Vitro->Anti_Inflammatory Antioxidant Antioxidant (e.g., DPPH, β-carotene) In_Vitro->Antioxidant Mechanism Mechanism of Action (e.g., Western Blot for Signaling Pathways) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Proceed if promising Data_Analysis Data Analysis & Comparison Anti_Inflammatory->Data_Analysis Antioxidant->Data_Analysis Mechanism->Data_Analysis Efficacy Efficacy Assessment In_Vivo->Efficacy Toxicity Toxicity & Safety Profile In_Vivo->Toxicity Efficacy->Data_Analysis Toxicity->Data_Analysis End Conclusion Data_Analysis->End

Caption: General workflow for this compound efficacy assessment.

Conclusion

The available data suggests that this compound and its active components exhibit potent anti-inflammatory and antioxidant activities, with efficacy comparable to or, in some cases, exceeding that of known agents in specific assays. Its mechanism of action involves the modulation of key inflammatory and cell signaling pathways, including NF-κB and PI3K/Akt/mTOR. Further direct comparative studies with a broader range of therapeutic agents are warranted to fully elucidate its therapeutic potential and establish its position in the landscape of anti-inflammatory and antioxidant therapies.

References

A Comparative Guide to the Structural Activity Relationship of Cinnzeylanol Analogs and Related Cinnamon-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structural activity relationship (SAR) studies on Cinnzeylanol analogs are not extensively available in current literature, a wealth of information exists for closely related bioactive compounds derived from cinnamon, primarily cinnamaldehyde (B126680) and cinnamic acid. This compound itself is a natural product found in cinnamon.[1] This guide provides a comparative analysis of the SAR of cinnamaldehyde and cinnamic acid analogs, offering insights into the chemical features that govern their biological activities. The data and protocols presented herein are synthesized from various experimental studies to aid in the rational design of novel therapeutic agents.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various cinnamaldehyde and cinnamic acid derivatives, highlighting the impact of structural modifications on their anticancer and antimicrobial potencies.

Table 1: Anticancer Activity of Cinnamaldehyde Analogs

CompoundCell LineActivity MetricValueReference
2'-Hydroxycinnamaldehyde (HCA)Various Cancer CellsAntiproliferative/ProapoptoticActive[2]
2'-Benzoyloxycinnamaldehyde (BCA)Various Cancer CellsAntiproliferative/ProapoptoticMore potent than HCA[2]
Coniferyl Aldehyde Derivative 4H1299 (Non-small cell lung cancer)IC506.7 µM[3]
o-Hydroxycinnamaldehyde5FL6, 1HOV, 4GY7, 5EAM, 4XCU ReceptorsBinding Affinity (in silico)Best activity vs. other derivatives[4]
m-Methoxycinnamaldehyde4EL9 ReceptorBinding Affinity (in silico)Better activity vs. other derivatives[4]

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives

CompoundMicroorganismActivity Metric (MIC)Value (µM)Reference
Cinnamic AcidMycobacterium tuberculosis H37RvMIC270–675[5]
4-Hydroxycinnamic acid (p-Coumaric acid)Various BacteriaMICMore potent than Cinnamic Acid[5]
4-Methoxycinnamic acidVarious Bacteria & FungiMIC50.4–449[5]
Sinapic acidS. aureus, S. pyogenesMIC558[5]
Butyl Cinnamate (B1238496) (Compound 6)Candida speciesMIC626.62[6][7]
Propyl Cinnamate (Compound 4)Candida speciesMIC672.83[6][7]
Ethyl Cinnamate (Compound 3)Candida speciesMIC726.36[6][7]
4-Isopropylbenzylcinnamide (Compound 18)S. aureus, S. epidermidis, P. aeruginosaMIC458.15[6][7]
Decyl Cinnamate (Compound 9)S. aureus, S. epidermidis, P. aeruginosaMIC550.96[7]
Structural Activity Relationship Insights

Cinnamaldehyde Analogs (Anticancer Activity): The biological activity of cinnamaldehyde derivatives is significantly influenced by their structural features. The α,β-unsaturated aldehyde moiety is a critical pharmacophore, acting as an electrophilic center that can react with nucleophilic residues in proteins.[8]

  • Propenal Group: The propenal group is crucial for the anticancer activity of cinnamaldehyde analogs.[2]

  • Phenyl Ring Substitution: Modifications at the 2'-position of the phenyl ring play an important role in the compound's activity.[2] For instance, 2'-benzoyloxycinnamaldehyde (BCA) has been shown to be a potent derivative with antiproliferative and proapoptotic effects.[2] The substitution of hydroxy (-OH) and methoxy (B1213986) (-OMe) groups on the aromatic ring can also enhance anticancer activity against various receptors.[4]

Cinnamic Acid Derivatives (Antimicrobial Activity): Cinnamic acid and its derivatives are known for their broad-spectrum antimicrobial properties.[9] The core structure possesses three reactive sites: the aromatic ring, the carboxylic acid group, and the conjugated double bond.[6]

  • Carboxylic Acid Modification: Esterification or amidation of the carboxylic acid group significantly impacts antimicrobial potency. For example, butyl cinnamate showed a potent antifungal profile, suggesting that the butyl substituent enhances the biological response.[6][7]

  • Aryl Substituents: The presence of specific groups on the aryl portion of the molecule is important for antibacterial activity. The 4-isopropylbenzyl group in a cinnamide derivative resulted in the most potent antibacterial profile among a series of tested compounds.[6][7]

  • Phenyl Ring Hydroxylation: The presence of a phenolic hydroxyl group is often associated with strong antioxidant and antimicrobial properties.[9] For example, 4-hydroxycinnamic acid is a more potent bacterial growth inhibitor compared to cinnamic acid.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard laboratory procedures.[1][10][11]

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1][11]

1. Cell Plating:

  • Harvest and count cells (e.g., HeLa, MCF-7).
  • Seed the cells into a 96-well flat-bottomed microplate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., cinnamaldehyde analogs) in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
  • Include a vehicle control (e.g., DMSO) and a positive control.
  • Incubate the plate for 24-72 hours.[12]

3. MTT Addition and Incubation:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
  • Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.
  • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]
  • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

This method is a standardized qualitative or semi-quantitative test to determine the sensitivity of bacteria to antimicrobial compounds.[13]

1. Inoculum Preparation:

  • Select 3-4 isolated colonies of the test bacterium from a pure overnight culture.
  • Suspend the colonies in sterile saline solution.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[14]

2. Inoculation of Agar (B569324) Plate:

  • Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[13][15]
  • Streak the swab across the agar in three different directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[10]

3. Application of Disks:

  • Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the test compounds onto the agar surface.[13][15]
  • Ensure the disks are placed at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate.[15]
  • Gently press each disk to ensure complete contact with the agar.[10]

4. Incubation:

  • Invert the plates and incubate them at 35°C ± 2°C for 18-24 hours.[14][16] The plates should be placed in the incubator within 15 minutes of disk application.[14]

5. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[10]
  • The size of the inhibition zone indicates the susceptibility of the bacterium to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized charts.[15]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Cinnamaldehyde and its derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses and cell survival.[17][18] Cinnamaldehyde can inhibit NF-κB activation through multiple mechanisms, including preventing the degradation of the inhibitory protein IκBα and suppressing the activation of IκB kinase (IKK).[18][19]

NF_kB_Inhibition cluster_nucleus Nucleus TNFa TNF-α / LPS TNFR Receptor (TNFR/TLR4) TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa p50/p65-IκBα (Inactive) IKK->IkBa Phosphorylation pIkBa p50/p65-pIκBα Proteasome Proteasomal Degradation pIkBa->Proteasome Ubiquitination NFkB p50/p65 (Active NF-κB) Proteasome->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc p50/p65 NFkB->NFkB_nuc Transcription Gene Transcription (Inflammation, Proliferation) Cinnamaldehyde Cinnamaldehyde Analogs Cinnamaldehyde->IKK Inhibition Cinnamaldehyde->Proteasome Inhibition Transcription_nuc Gene Transcription (Inflammation, Proliferation) NFkB_nuc->Transcription_nuc DNA DNA Experimental_Workflow start Synthesis of This compound Analogs char Structural Characterization (NMR, MS, FTIR) start->char screen In Vitro Biological Screening char->screen cancer Anticancer Assays (e.g., MTT Assay) screen->cancer microbe Antimicrobial Assays (e.g., Disk Diffusion, MIC) screen->microbe data Data Analysis & SAR (IC50 / MIC Determination) cancer->data microbe->data moa Mechanism of Action Studies data->moa pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) moa->pathway lead Lead Compound Identification pathway->lead

References

Cinnzeylanol's Antioxidant Potential: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant capacity of natural compounds is a critical step in the discovery of novel therapeutic agents. This guide provides a comparative analysis of the antioxidant potential of Cinnzeylanol, a natural product found in cinnamon, utilizing data from the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

While direct antioxidant data for isolated this compound is limited in publicly available research, this guide leverages data from various extracts of Cinnamomum zeylanicum (cinnamon), the natural source of this compound, to provide a substantive comparison against well-established antioxidants, Ascorbic Acid (Vitamin C) and Trolox. The data presented herein is intended to serve as a valuable reference point for evaluating the free-radical scavenging capabilities of this compound.

Comparative Antioxidant Activity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, representing the concentration of a substance required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for various cinnamon extracts and standard antioxidants as determined by the DPPH assay.

AntioxidantSample TypeIC50 Value (µg/mL)Reference
Cinnamon Extract Cinnamon Bark Infusion3.03[1]
Ethanolic Extract of Cinnamon Bark8.36[1]
Water Extract of Cinnamon8.89[1]
Ethyl Acetate Fraction of Cinnamon13.51[1]
Ethanolic Extract of Cinnamomum burmanii Bark25.35[2]
Cinnamon Bark Essential Oil9530[3]
Ascorbic Acid (Vitamin C) Standard3.19[2]
Standard~24.34[4]
Standard66.12[5][6]
Trolox Standard3.77[7]

Note: The IC50 values for cinnamon extracts can vary significantly depending on the extraction method, the part of the plant used, and the solvent. The data presented for cinnamon extracts should be considered as an indicator of the potential antioxidant activity of its constituents, including this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized protocol for determining antioxidant activity using the DPPH assay, based on common laboratory practices.

1. Preparation of Reagents:

  • DPPH Solution (0.1 mM): Dissolve an appropriate amount of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol. This solution should be freshly prepared and stored in the dark due to its light sensitivity.

  • Test Samples: Prepare a stock solution of the test compound (e.g., this compound, cinnamon extract) in a suitable solvent (e.g., methanol, ethanol, DMSO) at a known concentration. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Positive Controls: Prepare stock solutions and serial dilutions of standard antioxidants such as Ascorbic Acid and Trolox in the same manner as the test samples.

  • Blank: The solvent used to dissolve the test samples and standards will serve as the blank.

2. Assay Procedure:

  • To a set of test tubes or wells of a microplate, add a specific volume of the DPPH working solution (e.g., 2 mL).

  • Add an equal volume of the various concentrations of the test samples, positive controls, and the blank to their respective tubes or wells.

  • Mix the solutions thoroughly.

  • Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).

  • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer or a microplate reader.

3. Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution with the blank.

  • A_sample is the absorbance of the DPPH solution with the test sample or standard.

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test sample and calculating the concentration at which 50% inhibition is achieved.

DPPH Assay Workflow

The following diagram illustrates the key steps involved in the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample/Control prep_dpph->mix prep_sample Prepare Test Sample (e.g., this compound) Dilutions prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) Dilutions prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow of the DPPH radical scavenging assay.

Principle of the DPPH Assay

The antioxidant potential is determined by observing the color change of the DPPH solution. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. This reduction in color is proportional to the concentration and potency of the antioxidant.

Caption: The chemical principle of the DPPH assay.

References

Safety Operating Guide

Proper Disposal of Cinnzeylanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cinnzeylanol, a botanical extract derived from the cinnamon tree (Cinnamomum zeylanicum), requires careful handling and disposal due to its chemical properties and potential hazards.[1] This document provides essential safety information and step-by-step procedures for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations. The primary active components of this compound are cinnamaldehyde (B126680) and eugenol, which are known for their antimicrobial properties but also present certain health risks.[1][2][3]

Health and Safety Information

This compound and its primary constituents, found in cinnamon oil, are associated with several hazards. It is classified as a skin and eye irritant, and may cause an allergic skin reaction.[4][5][6][7] Furthermore, there is a concern that it may be a suspected mutagen and carcinogen.[4][5] Due to these potential risks, appropriate personal protective equipment (PPE) should be worn at all times when handling this substance.

Summary of Hazards:

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Harmful if swallowed.[5]
Skin IrritationCauses skin irritation.[5][6][7]
Skin SensitizationMay cause an allergic skin reaction.[4][5][6][7]
Eye IrritationCauses serious eye irritation.[4][5][6][7]
Germ Cell MutagenicitySuspected of causing genetic defects.[4][5]
CarcinogenicityMay cause cancer.[4][5][7]
Aquatic ToxicityToxic to aquatic life with long-lasting effects.[5][7]

Proper Disposal Procedures

The disposal of this compound must be conducted in a manner that minimizes exposure to laboratory personnel and prevents environmental contamination. The following step-by-step guide outlines the recommended disposal protocol.

Step 1: Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure all appropriate PPE is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat or other protective clothing

Step 2: Waste Collection

All waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, paper towels), and empty containers, should be collected in a designated, labeled hazardous waste container. The container must be:

  • Made of a compatible material (e.g., glass or polyethylene).

  • Tightly sealed to prevent leaks or spills.

  • Clearly labeled with "Hazardous Waste" and the chemical name "this compound".

Step 3: Waste Storage

The hazardous waste container should be stored in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage area should be secure and accessible only to authorized personnel.

Step 4: Waste Disposal

This compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[4][6][7] Follow all local, state, and federal regulations for hazardous waste disposal.

Step 5: Spill Management

In the event of a spill, the area should be evacuated and ventilated. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect the material in a sealed container for disposal as hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated Hazardous Waste Container B->C D Securely Seal and Label the Container C->D E Store in a Designated, Well-Ventilated Area D->E F Arrange for Pickup by a Licensed Hazardous Waste Disposal Company E->F G End: Proper Disposal Complete F->G

Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.

References

Personal protective equipment for handling Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Cinnzeylanol

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with cinnamon oil extracts, which include skin and eye irritation, and the risk of allergic reactions.

Protection Type Recommended Equipment Purpose
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential irritation or allergic reactions.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if generating aerosols or handling large quantities.To prevent inhalation of aerosols or dust.
Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid generating dust or aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Visualizing Emergency Workflow

To ensure a clear and rapid response during a spill, the following workflow diagram outlines the necessary steps.

G This compound Spill Response Workflow cluster_0 Initial Response cluster_1 Containment & Cleanup cluster_2 Disposal & Reporting Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Colleagues Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste in Labeled Container Clean->Dispose Decontaminate Decontaminate PPE & Equipment Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Workflow for a this compound spill response.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.